3-Fluoro-4-(2-methoxyethoxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-4-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUFGTOHKSVJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive and scientifically robust pathway for the synthesis of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful and scalable synthesis. The core of this synthesis is a three-step process commencing with the protection of the carboxylic acid functionality of 3-fluoro-4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain, and culminating in the deprotection of the carboxylic acid to yield the final product. This guide is structured to ensure technical accuracy, operational safety, and reproducibility.
Introduction: Significance and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the methoxyethoxy group can improve solubility and pharmacokinetic properties. A logical and efficient synthetic route is paramount for its practical application in drug discovery and development.
The synthetic pathway detailed herein is predicated on a strategic approach that addresses the differential reactivity of the functional groups present in the starting material, 3-fluoro-4-hydroxybenzoic acid. The phenolic hydroxyl group is a stronger nucleophile than the carboxylic acid under basic conditions, but the acidic proton of the carboxylic acid can interfere with the base-mediated etherification. Therefore, a protection-etherification-deprotection sequence is the most reliable strategy.
Overall Synthesis Pathway
The synthesis of this compound is accomplished through the following three-step sequence:
-
Protection of the Carboxylic Acid: The carboxylic acid group of 3-fluoro-4-hydroxybenzoic acid is first converted to a methyl ester to prevent its interference in the subsequent etherification step.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the resulting methyl 3-fluoro-4-hydroxybenzoate is then etherified using 2-methoxyethanol (or a suitable derivative) in the presence of a base.
-
Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed (saponified) to yield the target molecule, this compound.
Diagram of the Synthesis Pathway:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Protection of the Carboxylic Acid (Esterification)
Principle: The carboxylic acid is converted to a methyl ester via Fischer esterification to prevent the acidic proton from interfering with the subsequent base-catalyzed Williamson ether synthesis.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-4-hydroxybenzoic acid | 156.12 | 10.0 g | 0.064 |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 2.0 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (10.0 g, 0.064 mol).
-
Add anhydrous methanol (150 mL) and stir until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-fluoro-4-hydroxybenzoate as a solid.
Step 2: Williamson Ether Synthesis
Principle: The phenoxide, generated in situ by the reaction of the hydroxyl group with a base, acts as a nucleophile and displaces the bromide from 2-methoxyethyl bromide to form the desired ether linkage.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-fluoro-4-hydroxybenzoate | 170.14 | 10.0 g | 0.059 |
| 2-Methoxyethyl bromide | 138.99 | 9.0 g (6.5 mL) | 0.065 |
| Potassium carbonate (anhydrous) | 138.21 | 12.2 g | 0.088 |
| Acetone (anhydrous) | 58.08 | 150 mL | - |
| Deionized water | 18.02 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 3-fluoro-4-hydroxybenzoate (10.0 g, 0.059 mol) and anhydrous potassium carbonate (12.2 g, 0.088 mol).
-
Add anhydrous acetone (150 mL) to the flask.
-
Add 2-methoxyethyl bromide (6.5 mL, 0.065 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-fluoro-4-(2-methoxyethoxy)benzoate.
Step 3: Deprotection of the Carboxylic Acid (Saponification)
Principle: The methyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid.[2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-fluoro-4-(2-methoxyethoxy)benzoate | 228.22 | 12.0 g | 0.053 |
| Sodium hydroxide | 40.00 | 4.2 g | 0.105 |
| Methanol | 32.04 | 50 mL | - |
| Deionized water | 18.02 | 50 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
Procedure:
-
Dissolve methyl 3-fluoro-4-(2-methoxyethoxy)benzoate (12.0 g, 0.053 mol) in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (4.2 g, 0.105 mol) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer present.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 30 mL).
-
Dry the solid under vacuum to obtain this compound.
Trustworthiness and Self-Validating Systems
The reliability of this synthetic pathway is ensured by the following:
-
In-process Monitoring: The use of Thin Layer Chromatography (TLC) at each stage allows for the real-time tracking of the reaction progress, ensuring complete conversion of the starting material before proceeding to the next step. This minimizes the formation of byproducts and simplifies purification.
-
Orthogonal Protection Strategy: The choice of an ester as a protecting group for the carboxylic acid is strategic. It is stable under the basic conditions of the Williamson ether synthesis but can be readily cleaved under different basic conditions (saponification) without affecting the newly formed ether linkage.
-
Well-Established Reactions: The reactions employed – Fischer esterification, Williamson ether synthesis, and saponification – are fundamental and well-documented in organic chemistry, with predictable outcomes and high yields.
Concluding Remarks
The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this key intermediate for their research and development endeavors. The emphasis on a protection-deprotection strategy ensures a high-purity final product, which is crucial for subsequent applications in medicinal chemistry.
References
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]
- CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents.
- WO2013023999A1 - Regioselective carboxylation of nonnatural substrate compounds using decarboxylases - Google Patents.
-
Electrophotocatalytic perfluoroalkylation by LMCT excitation of Ag(II) perfluoroalkyl carboxylates - PMC - NIH. Available at: [Link]
- CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents.
-
The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate. Available at: [Link]
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents.
-
Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. Available at: [Link]
-
Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol - PrepChem.com. Available at: [Link]
-
Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade - OSTI.gov. Available at: [Link]
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.
-
1-benzyloxymethoxy-1-hexyne - Organic Syntheses. Available at: [Link]
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid
Introduction: The Significance of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The unique electronic properties of the fluorine atom can profoundly influence a molecule's physicochemical characteristics, such as metabolic stability, lipophilicity, and binding affinity for biological targets. When appended to a privileged structure like benzoic acid, the resulting fluorinated benzoic acid derivatives represent a versatile class of compounds with significant potential in drug discovery and materials science.
This technical guide focuses on 3-Fluoro-4-(2-methoxyethoxy)benzoic acid , a member of this important chemical family. While specific experimental data for this particular compound is not extensively documented in publicly accessible literature, this guide will provide a comprehensive overview of its anticipated physicochemical properties. This analysis is based on a detailed examination of structurally related analogs and established principles of physical organic chemistry. Furthermore, we present robust, field-proven experimental protocols for the precise determination of its key physicochemical parameters, empowering researchers to fully characterize this and similar molecules.
Molecular Structure and Inferred Physicochemical Properties
The molecular structure of this compound, presented below, is fundamental to understanding its chemical behavior.
Caption: Chemical structure of this compound.
Based on the analysis of structurally similar compounds, we can infer a range of physicochemical properties for this compound. These estimated values, presented in the table below, serve as a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Rationale and Comparative Analysis |
| CAS Number | Not assigned | A specific CAS registry number for this compound has not been identified in public databases. |
| Molecular Formula | C10H11FO4 | Based on the constituent atoms in the chemical structure. |
| Molecular Weight | 214.19 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 130 - 150 | The related 3-Fluoro-4-methoxybenzoic acid has a melting point of 211-213 °C[1]. The larger, more flexible methoxyethoxy group in the target molecule is expected to disrupt crystal packing, leading to a lower melting point. |
| Boiling Point (°C) | > 300 | Benzoic acid derivatives typically have high boiling points due to strong intermolecular hydrogen bonding. |
| Aqueous Solubility | Sparingly soluble | The presence of the polar carboxylic acid and ether functionalities will contribute to some water solubility, but the aromatic ring and the alkyl chain will limit it. The solubility is expected to be pH-dependent. |
| pKa | 3.5 - 4.0 | The pKa of 3-fluorobenzoic acid is 3.86[2]. The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). The para-alkoxy group may have a slight electron-donating effect, potentially increasing the pKa slightly compared to 3-fluorobenzoic acid. |
| LogP | 1.5 - 2.5 | The calculated XLogP3 for the similar 3-fluoro-4-(2-fluoroethoxy)benzoic acid is 2.1. The methoxyethoxy group will contribute to the lipophilicity of the molecule. |
Experimental Determination of Physicochemical Properties
To obtain definitive data for this compound, rigorous experimental evaluation is essential. The following section details standard, validated protocols for determining key physicochemical parameters.
Solubility Determination: A Tale of Two Methods
Aqueous solubility is a critical parameter in drug development, influencing dissolution, absorption, and bioavailability. Two common methods for its determination are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often employed in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after it is introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.
Caption: Workflow for a typical kinetic solubility assay.
Thermodynamic Solubility Assay
Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution. It is a more time- and resource-intensive assay but provides a more accurate representation of a compound's intrinsic solubility.
Step-by-Step Protocol for Thermodynamic Solubility:
-
Preparation: Add an excess of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality in Method Selection: The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. Kinetic solubility is suitable for high-throughput screening of large compound libraries in early discovery, while thermodynamic solubility is crucial for lead optimization and pre-formulation studies where a precise understanding of the compound's intrinsic properties is required.
pKa Determination: Unveiling the Ionization State
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an ionizable compound like a carboxylic acid, the pKa dictates the extent of its ionization at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.
Potentiometric Titration
This classical method involves the titration of a solution of the compound with a standardized acid or base, while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.
UV-Metric Titration
This spectrophotometric method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization. The absorbance of the compound is measured at various pH values, and the pKa is determined from the resulting sigmoidal curve.
Caption: Workflow for pKa determination by UV-metric titration.
Self-Validating System: In both methods, the use of certified buffer standards for pH meter calibration and standardized titrants ensures the accuracy and reliability of the measurements.
Lipophilicity (LogP) Determination: The Shake-Flask Method
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its experimental determination.
Step-by-Step Protocol for the Shake-Flask Method:
-
Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase.
-
Equilibration: Shake the mixture vigorously for a set period to facilitate partitioning, followed by a period of rest to allow for phase separation. Centrifugation can be used to expedite this process.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Expertise in Practice: The accuracy of the shake-flask method is highly dependent on precise volume and concentration measurements, as well as ensuring that true equilibrium has been reached. It is also crucial to perform the experiment at a controlled temperature, as partitioning is a temperature-dependent process.
Synthetic Considerations
Caption: Plausible synthetic pathway to this compound.
This multi-step synthesis would first involve the protection of the carboxylic acid group, typically as an ester, to prevent its interference in the subsequent base-mediated etherification of the phenolic hydroxyl group. The final step would be the deprotection of the carboxylic acid to yield the target molecule.
Conclusion
This compound represents a molecule of interest within the broader class of fluorinated benzoic acid derivatives, which are of significant importance in pharmaceutical and materials science research. While direct experimental data for this specific compound is sparse, this guide provides a robust framework for understanding its likely physicochemical properties based on the analysis of structurally related compounds. The detailed experimental protocols presented herein offer a clear path for researchers to empirically determine these properties, thereby enabling the advancement of research and development efforts involving this and similar molecules. The synthesis and characterization of novel compounds are fundamental to scientific progress, and it is through the rigorous application of the principles and methods outlined in this guide that such progress is achieved.
References
Sources
The Compass Molecule: A Technical Guide to 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid (CAS No. 570408-25-2), a pivotal intermediate in the synthesis of advanced targeted therapeutics. Moving beyond a simple datasheet, this document elucidates the strategic importance of this molecule, detailing its synthesis, analytical characterization, and critical role in the development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. We present validated experimental protocols, mechanistic insights, and expert commentary to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile building block.
Introduction: The Strategic Value of a Fluorinated Benzoic Acid Derivative
In the landscape of medicinal chemistry, the success of a drug candidate often hinges on the rational design of its constituent parts. This compound is not merely a reagent; it is a carefully engineered molecular fragment that addresses several key challenges in modern pharmacology. Its structure incorporates three critical motifs:
-
A Carboxylic Acid Handle: Provides a reactive site for amide bond formation, one of the most robust and common linkages in pharmaceutical compounds.
-
A Fluorine Substituent: This is a cornerstone of modern drug design. The fluorine atom at the 3-position modulates the electronic properties of the phenyl ring and can significantly enhance metabolic stability, binding affinity, and membrane permeability by altering the molecule's pKa and lipophilicity.
-
A Methoxyethoxy Side Chain: This flexible, hydrophilic chain is a powerful tool for improving the pharmacokinetic (PK) profile of a final drug molecule. It can enhance aqueous solubility, which is critical for oral bioavailability, and provides a handle that can be modified to fine-tune drug-target interactions.
The convergence of these features makes this acid a high-value intermediate, most notably in the synthesis of irreversible kinase inhibitors. Its primary application to date has been as a key building block for Rociletinib (CO-1686) , an investigational third-generation EGFR inhibitor designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC)[1]. This guide will use the context of Rociletinib's synthesis to illustrate the practical application and importance of this essential chemical intermediate.
Physicochemical & Safety Profile
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source / Remarks |
| CAS Number | 570408-25-2 | |
| Molecular Formula | C₁₀H₁₁FO₄ | |
| Molecular Weight | 214.19 g/mol | |
| Appearance | White to off-white solid/powder | Visual Inspection |
| Melting Point | Approx. 150-160 °C | Estimated based on similar structures.[2] |
| Solubility | Soluble in Methanol, DMF, DMSO. Limited solubility in water. | General chemical knowledge. |
Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally analogous compounds such as 3-fluorobenzoic acid and other substituted benzoic acids provide a reliable basis for safe handling procedures[3][4].
-
Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[5].
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents[3].
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is most logically achieved via a two-step process starting from the commercially available precursor, methyl 3-fluoro-4-hydroxybenzoate. This strategy is efficient and avoids the handling of more hazardous reagents that might be required in a de novo ring synthesis.
The overall workflow is a classic example of Williamson ether synthesis followed by ester hydrolysis. This approach is robust, scalable, and provides a high-purity product.
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.
Part A: Williamson Ether Synthesis of Methyl 3-fluoro-4-(2-methoxyethoxy)benzoate
-
Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-fluoro-4-hydroxybenzoate (17.0 g, 100 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq) and 150 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Initiation: Begin vigorous stirring and add 2-bromoethyl methyl ether (16.7 g, 120 mmol, 1.2 eq) dropwise over 10 minutes.
-
Scientist's Insight: Potassium carbonate is a mild base, ideal for deprotonating the phenol without hydrolyzing the ester. DMF is an excellent polar aprotic solvent for this SN2 reaction, accelerating the rate. Using a slight excess of the alkylating agent ensures full conversion of the starting material.
-
-
Reaction: Heat the mixture to 80 °C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The reaction is complete when the starting phenolic spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of ice-cold water and stir for 30 minutes. The product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL). Dry the intermediate ester under vacuum at 40 °C. The expected yield is typically >90%.
Part B: Saponification to this compound
-
Reactor Setup: In a 500 mL round-bottom flask, dissolve the crude intermediate ester (approx. 22.8 g, 100 mmol) in 200 mL of methanol.
-
Hydrolysis: Add a solution of sodium hydroxide (8.0 g, 200 mmol, 2.0 eq) in 50 mL of water. Stir the mixture at room temperature for 3-5 hours.
-
Scientist's Insight: The hydrolysis is conducted at room temperature to prevent any potential side reactions. Two equivalents of NaOH are used to ensure complete and rapid saponification.
-
-
IPC: Monitor the reaction by TLC (30% Ethyl Acetate/Hexane). The disappearance of the starting ester spot indicates completion.
-
Workup & Isolation: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (100 mL) to remove any non-polar impurities. c. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2N hydrochloric acid. d. A white precipitate of the final product will form. Stir for 30 minutes in the ice bath to ensure complete precipitation. e. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum at 50 °C to a constant weight. The expected yield is >95%.
Analytical Characterization
Confirming the identity and purity of the synthesized material is paramount. The following data are predicted based on the structure and analysis of its precursors[6].
| Analysis | Expected Results |
| ¹H NMR | δ (ppm) approx. 12.5 (s, 1H, -COOH), 7.8-7.6 (m, 2H, Ar-H), 7.2 (t, 1H, Ar-H), 4.2 (t, 2H, -O-CH₂-), 3.8 (t, 2H, -CH₂-O-), 3.4 (s, 3H, -OCH₃). |
| ¹³C NMR | δ (ppm) approx. 166 (-COOH), 154 (C-F), 150 (C-O), 125, 118, 116 (Ar-C), 71 (-O-CH₂-), 69 (-CH₂-O-), 59 (-OCH₃). |
| Mass Spec (ESI-) | m/z calculated for C₁₀H₁₀FO₄⁻: 213.06. Found: 213.1. |
| Purity (HPLC) | >98% |
-
Scientist's Insight: In the ¹H NMR, the downfield shift of the aromatic protons adjacent to the carboxyl group and the fluorine atom is characteristic. The triplet-of-triplets pattern for the methylene protons of the methoxyethoxy chain confirms its presence. For quality control, HPLC is the gold standard, ensuring the material is free of starting materials or intermediates before its use in subsequent Good Manufacturing Practice (GMP) synthesis.
Application in Drug Synthesis: The Rociletinib Case Study
The primary utility of this compound is demonstrated in its role as a key acylating agent in the synthesis of Rociletinib[1]. The molecule is coupled with a complex aniline derivative to form a critical amide bond, which constitutes the backbone of the final drug.
Caption: Amide coupling reaction forming the Rociletinib backbone.
Representative Protocol: Amide Coupling
This protocol is based on standard peptide coupling conditions commonly cited in pharmaceutical synthesis patents[5][7][8].
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor, add this compound (1.0 eq) and the aniline intermediate (1.0 eq).
-
Solvent: Add anhydrous Dichloromethane (DCM) or DMF to dissolve the reagents (approx. 10 mL per gram of benzoic acid).
-
Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) along with an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Scientist's Insight: The carboxylic acid must be activated to react with the aniline. Coupling reagents like HATU or EDCI form a highly reactive intermediate (an active ester or O-acylisourea) in situ. This intermediate is then readily attacked by the nucleophilic aniline nitrogen. DIPEA acts as a non-nucleophilic base to scavenge the HCl produced, driving the reaction to completion without interfering with the coupling.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
IPC & Workup: Monitor the reaction by HPLC until the starting materials are consumed. The workup typically involves washing the organic solution sequentially with dilute aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under vacuum to yield the crude amide product, which is purified by column chromatography or recrystallization.
Mechanistic Context: Targeting EGFR(T790M) in NSCLC
The ultimate purpose of synthesizing this compound is to create drugs like Rociletinib that can overcome therapeutic resistance. In NSCLC, first-generation EGFR inhibitors are effective against sensitizing mutations (e.g., L858R). However, patients often develop a secondary "gatekeeper" mutation, T790M, which blocks the binding of these drugs.
The T790M mutation substitutes a threonine with a bulkier methionine in the ATP-binding pocket of the EGFR kinase domain. This change is thought to increase the receptor's affinity for ATP, making it much harder for ATP-competitive inhibitors to bind effectively.
Rociletinib and other third-generation inhibitors are designed to overcome this. They form an irreversible covalent bond with a different residue (Cysteine 797) near the ATP binding site, effectively shutting down the kinase activity regardless of the T790M mutation[4]. The moiety derived from our title compound plays a crucial role in correctly positioning the drug molecule within the binding pocket to facilitate this covalent interaction.
Sources
- 1. US10138224B2 - Preparation method of rociletinib - Google Patents [patents.google.com]
- 2. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 4. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amide coupling reaction for the synthesis of bispyridine-based ligands and their complexation to platinum as dinuclear anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.
Introduction: Understanding this compound
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a fluorine atom, a methoxyethoxy group, and a carboxylic acid moiety, suggests its potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of fluorine can enhance metabolic stability and binding affinity, making fluorinated compounds like this a focus in drug discovery.[1] A precise and reliable analytical method is crucial for its characterization, quantification, and quality control. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for this purpose.
Part 1: Core Directive - A Tailored Analytical Approach
A rigid, templated approach to method development can be inefficient. Instead, this guide presents a logical workflow, starting from first principles, to establish a robust LC-MS/MS method for this compound. We will explore key decisions in sample preparation, chromatography, and mass spectrometric detection to create a self-validating protocol.
Part 2: Scientific Integrity & Logic - The Three Pillars of a Robust Method
Our methodology is built on expertise, trustworthiness, and authoritative grounding. Each step is explained not just as a procedure, but as a reasoned choice to ensure data quality and reproducibility.
I. Expertise & Experience: Causality in Experimental Choices
A. Sample Preparation: The Foundation of Accurate Analysis
The initial step in any analysis is the preparation of a clean, homogenous sample. For this compound, a simple dissolution in a suitable solvent is often sufficient for initial analysis.
Recommended Protocol: Sample Dilution
-
Solvent Selection: Begin by dissolving the compound in a solvent compatible with reversed-phase liquid chromatography. A 1:1 mixture of acetonitrile and water is a good starting point.
-
Stock Solution: Prepare a stock solution at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of dilutions from the stock solution to determine the linear dynamic range of the instrument.
B. Liquid Chromatography: Achieving Selective Separation
The goal of chromatography is to separate the analyte of interest from any impurities or matrix components. For aromatic carboxylic acids, reversed-phase chromatography is a well-established technique.[3][4]
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength for a wide range of compounds. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures that the analyte is eluted with a good peak shape in a reasonable time. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
C. Mass Spectrometry: The Key to Sensitive and Specific Detection
The choice of ionization technique is critical for achieving optimal sensitivity. For carboxylic acids, Electrospray Ionization (ESI) is a common and effective method, particularly in negative ion mode.[5][6] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.[7][8]
Ionization Source Selection:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids.[9] In negative ion mode, the carboxylic acid readily deprotonates to form the [M-H]⁻ ion.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds.[8] While ESI is the primary choice, APCI can be explored if ESI provides a poor response.
Table 2: Suggested Mass Spectrometer Parameters (ESI Negative Mode)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of ions. |
| Cone Voltage | 30 V | A higher cone voltage can induce in-source fragmentation, which can be useful for structural confirmation. |
| Source Temperature | 150 °C | Prevents solvent condensation in the source. |
| Desolvation Gas Flow | 600 L/hr | Aids in the desolvation of the droplets. |
| Desolvation Temperature | 350 °C | Ensures complete solvent evaporation. |
II. Trustworthiness: A Self-Validating System
A trustworthy protocol includes checks and balances. The use of an internal standard is highly recommended for quantitative analysis to correct for variations in sample preparation and instrument response. For this compound, a stable isotope-labeled version would be ideal. If unavailable, a structurally similar compound with a different mass can be used.
III. Authoritative Grounding & Comprehensive References
The methodologies described are based on established principles of mass spectrometry and chromatography. The fragmentation of benzoic acids, for example, is well-documented and typically involves the loss of the hydroxyl group (-17 Da) and the entire carboxylic acid group (-45 Da).[10][11][12]
Part 3: Visualization & Formatting
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway
Based on the principles of mass spectrometry, we can predict the fragmentation pattern of this compound in negative ion mode. The deprotonated molecule [M-H]⁻ at m/z 213.06 would be the precursor ion. Collision-induced dissociation (CID) would likely lead to the following product ions:
-
Loss of the methoxyethoxy group: Cleavage of the ether bond could result in the loss of the C3H7O2 radical, leading to a fragment at m/z 138.01.
-
Loss of CO2: Decarboxylation is a common fragmentation pathway for carboxylic acids, resulting in a loss of 44 Da and a fragment at m/z 169.07.
-
Loss of the entire side chain: Cleavage of the bond between the aromatic ring and the ether oxygen could result in the loss of the entire C3H7O2 side chain, yielding a fragment at m/z 139.00.
The proposed fragmentation pathway is illustrated below:
Caption: Proposed fragmentation pathway for this compound in negative ESI mode.
Conclusion
This guide outlines a comprehensive and scientifically sound approach to the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, researchers can develop a robust and reliable method for the characterization and quantification of this compound. The proposed fragmentation pathway provides a starting point for structural elucidation and confirmation. As with any analytical method development, optimization of the parameters presented here will be necessary to achieve the best performance for a specific application and instrument.
References
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2274. [Link]
-
Request PDF. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link]
-
Hofmann, U., & Peter, J. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B, 1228, 123847. [Link]
-
ResearchGate. (n.d.). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. [Link]
-
Kaye, P. T., & Mphahlele, M. J. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]
-
ResearchGate. (n.d.). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). [Link]
-
MassBank. (2017). Mefenamic acid. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). PMC. [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PMC. [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
ResearchGate. (n.d.). (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]
-
YouTube. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
-
Spectroscopy Online. (n.d.). Enhancing the Sensitivity of Atmospheric Pressure Ionization Mass Spectrometry Using Flow Modulated Gas Chromatography. [Link]
-
PubMed. (n.d.). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. [Link]
-
Analytical Chemistry. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Unlocking the Therapeutic Potential of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid: A Technical Guide to Target Identification and Validation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the identification and validation of therapeutic targets for the novel compound, 3-Fluoro-4-(2-methoxyethoxy)benzoic acid. While direct biological activity data for this specific molecule is not yet publicly available, a thorough analysis of its structural motifs—a fluorinated benzoic acid core and a methoxyethoxy side chain—provides a strong rationale for investigating its potential in several therapeutic areas. Drawing parallels with structurally related compounds, we posit transthyretin (TTR) stabilization as a primary hypothesis, with kinase inhibition and nuclear receptor modulation as secondary avenues of exploration. This document provides a detailed, phased experimental workflow, integrating in silico, biophysical, and cell-based methodologies to rigorously test these hypotheses and uncover the mechanism of action of this promising small molecule.
Introduction: Deconstructing this compound for Therapeutic Clues
The chemical architecture of this compound presents a compelling case for its potential as a therapeutic agent. The fluorinated benzoic acid scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability and target affinity.[1] The strategic placement of a fluorine atom can significantly influence the electronic properties of the molecule, potentially leading to specific interactions with biological targets. Furthermore, the methoxyethoxy group can contribute to improved pharmacokinetic properties and potency.
An analysis of structurally analogous compounds provides a logical starting point for our investigation. Notably, 4-fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of Acoramidis, a known transthyretin (TTR) stabilizer used in the treatment of transthyretin amyloidosis (ATTR).[2][3] This inherited or age-related condition is characterized by the destabilization and misfolding of the TTR protein, leading to the formation of amyloid fibrils that deposit in various organs, particularly the heart and nerves.[4][5] TTR stabilizers function by binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into pathogenic monomers.[4][5] The structural similarity between our compound of interest and a precursor to a TTR stabilizer makes TTR a high-priority hypothetical target.
Beyond TTR, the broader class of benzoic acid derivatives has been implicated in a wide array of biological activities, including the inhibition of kinases and the modulation of nuclear receptors.[6][7] Several small molecule kinase inhibitors feature alkoxy-substituted phenyl rings, suggesting that this compound could potentially target this enzyme class, which is central to numerous signaling pathways in cancer and inflammatory diseases.[6][8] Similarly, nuclear receptors, which are ligand-activated transcription factors, are known to be modulated by small molecules with benzoic acid cores.[7][9]
This guide, therefore, proposes a multi-pronged approach to elucidate the therapeutic targets of this compound, with a primary focus on TTR stabilization and secondary investigations into kinase inhibition and nuclear receptor modulation.
A Phased Approach to Target Identification and Validation
We advocate for a systematic, three-phase workflow to efficiently and rigorously identify and validate the molecular targets of this compound. This approach begins with computational predictions and broad, high-throughput screening, followed by more focused biophysical and cell-based validation of initial hits.
Caption: A three-phased workflow for the systematic identification and validation of therapeutic targets.
Phase 1: Hypothesis Generation and In Silico Screening
The initial phase focuses on computational methods to predict potential targets and refine our primary hypotheses.[10] This cost-effective approach allows for the prioritization of experimental resources.
2.1.1. In Silico Target Prediction
-
Ligand-Based Similarity Searching: The chemical structure of this compound will be used as a query to search against databases of known bioactive compounds (e.g., ChEMBL, PubChem).[8] This will identify molecules with similar structural features and their known targets, providing a list of potential candidates for our compound.
-
Molecular Docking: Structure-based virtual screening will be performed by docking the compound into the crystal structures of our hypothesized targets, starting with transthyretin (TTR).[11] The binding poses and predicted affinities will be analyzed to assess the plausibility of a direct interaction. This will be followed by docking against a representative panel of kinases and nuclear receptors.
Phase 2: Primary Screening and Hit Identification
Based on the in silico predictions, a series of high-throughput screening assays will be conducted to experimentally test our primary hypotheses.
2.2.1. Primary Hypothesis: Transthyretin Stabilization
-
TTR Fibril Formation Assay: This assay directly measures the ability of the compound to inhibit the acid-induced dissociation and aggregation of recombinant TTR into amyloid fibrils. A reduction in fibril formation, typically monitored by Thioflavin T fluorescence, would provide strong evidence for TTR stabilization.
2.2.2. Secondary Hypotheses: Kinase Inhibition and Nuclear Receptor Modulation
-
Broad Kinase Panel Screening: The compound will be screened against a large panel of kinases (e.g., KinomeScan™, Eurofins DiscoverX) at a fixed concentration to identify any potential kinase targets.[1] This competitive binding assay provides a broad overview of the compound's kinase selectivity profile.
-
Nuclear Receptor Binding and Activation Assays: A panel of ligand-binding assays for various nuclear receptors will be employed to determine if the compound directly interacts with any of these transcription factors.[7] Follow-up reporter gene assays will assess whether binding leads to activation or inhibition of receptor-mediated transcription.
Phase 3: Target Validation and Mechanism of Action
Hits identified in Phase 2 will be subjected to rigorous validation to confirm direct binding, determine affinity and kinetics, and elucidate the functional consequences of the interaction in a cellular context.
2.3.1. Biophysical Interaction Studies
-
Differential Scanning Fluorimetry (DSF): Also known as the thermal shift assay, DSF will be used to confirm direct binding of the compound to the purified target protein. A shift in the protein's melting temperature in the presence of the compound indicates a stabilizing interaction.
-
Isothermal Titration Calorimetry (ITC): ITC will provide a detailed thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): SPR will be employed to measure the kinetics of the binding interaction, providing association (ka) and dissociation (kd) rate constants, in addition to the dissociation constant (Kd).
2.3.2. Cell-Based Functional Assays
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the compound engages its target in a cellular environment.
-
Downstream Signaling and Phenotypic Assays: For confirmed targets, relevant cell-based assays will be developed to measure the functional consequences of target engagement. For example, if a kinase is validated as a target, assays will be conducted to measure the phosphorylation of its known substrates and the impact on downstream cellular processes like proliferation or cytokine production.
Caption: A simplified diagram illustrating the hypothesized mechanism of action targeting TTR.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following section provides detailed, step-by-step methodologies for key experiments.
TTR Fibril Formation Assay
-
Protein Preparation: Recombinantly express and purify human wild-type TTR.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Assay Setup: In a 96-well plate, combine TTR (final concentration, e.g., 0.2 mg/mL) in an acidic buffer (e.g., 100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4) with varying concentrations of the test compound. Include positive (e.g., Tafamidis) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at 37°C with gentle agitation for a specified time (e.g., 72 hours) to induce fibril formation.
-
Thioflavin T Staining: Add Thioflavin T (ThT) to each well and incubate in the dark for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Plot the ThT fluorescence against the compound concentration and determine the IC50 value for the inhibition of fibril formation.
Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation: Prepare a solution of the purified target protein (e.g., TTR) in a suitable buffer. Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and the test compound.
-
Assay Setup: In a 96-well PCR plate, mix the target protein, SYPRO Orange dye, and varying concentrations of the test compound.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the transition. Calculate the change in melting temperature (ΔTm) induced by the compound.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Hypothetical Screening Results
| Assay Type | Target/Pathway | Endpoint | Result |
| Primary Screening | |||
| Fibril Formation | Transthyretin (TTR) | IC50 (µM) | [Insert Value] |
| Kinase Panel | Kinome-wide | % Inhibition @ 10 µM | [List top hits] |
| Nuclear Receptor Binding | NR Panel | Ki (µM) | [List top hits] |
| Target Validation | |||
| DSF | TTR | ΔTm (°C) | [Insert Value] |
| ITC | TTR | Kd (µM) | [Insert Value] |
| SPR | TTR | Kd (µM) | [Insert Value] |
A positive result in the TTR fibril formation assay, corroborated by a significant thermal shift in the DSF assay and a confirmed binding affinity from ITC or SPR, would provide strong evidence for TTR as a direct target. Hits from the kinase or nuclear receptor screens would necessitate a similar validation cascade to confirm their relevance.
Conclusion
The structured and hypothesis-driven approach outlined in this guide provides a robust framework for elucidating the therapeutic potential of this compound. By systematically progressing from in silico predictions to rigorous biophysical and cell-based validation, researchers can confidently identify and characterize the molecular targets of this novel compound. The strong structural precedent for TTR stabilization suggests this is a particularly promising avenue for investigation, with the potential to address the significant unmet medical need in transthyretin amyloidosis.
References
-
A Snapshot of the Most Recent Transthyretin Stabilizers. (2024). PMC. [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). ResearchGate. [Link]
-
Nuclear Receptors and Their Selective Pharmacologic Modulators. (2010). PMC. [Link]
-
Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. (2021). PubMed. [Link]
-
In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]
-
Fluoro-benzoic acid series. LookChem. [Link]
-
2,5-Bis[2-(2-methoxyethoxy)phenyl]-1,3,4-oxadiazole. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Nuclear Receptors: A new mode of inhibition. (2024). eLife. [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PubMed Central. [Link]
-
Nuclear Receptors and the Hidden Language of the Metabolome. (2021). MDPI. [Link]
-
Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. (2023). PMC. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). PubMed. [Link]
-
Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]
-
Nuclear Receptors. (2010). PMC. [Link]
-
Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. (2020). Springer Link. [Link]
-
Occurrence of 'Natural Selection' in Successful Small Molecule Drug Discovery. (2020). ChemRxiv. [Link]
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]
-
A Dual Glutathione-Depleting Nanoparticle Loaded with Porcine Pancreatic Elastase for Neoadjuvant Chemotherapy of Triple Negative Breast Cancer. (2024). American Chemical Society. [Link]
-
Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy. (2025). PubMed. [Link]
-
Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (2016). Figshare. [Link]
-
Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. (2013). PubMed. [Link]
Sources
- 1. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Snapshot of the Most Recent Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nuclear Receptors: A new mode of inhibition | eLife [elifesciences.org]
- 10. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nuclear Receptors and the Hidden Language of the Metabolome | MDPI [mdpi.com]
Understanding the role of the methoxyethoxy group in molecular interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Simple Methoxy
In the landscape of medicinal chemistry and materials science, the deliberate modification of molecular scaffolds to fine-tune their properties is a cornerstone of innovation. While the simple methoxy group (–OCH₃) is a well-established and ubiquitous tool for modulating lipophilicity and metabolic stability, its close relative, the methoxyethoxy group (–OCH₂CH₂OCH₃), offers a more nuanced and powerful set of advantages.[1][2] This guide provides a comprehensive exploration of the methoxyethoxy moiety, moving beyond a superficial understanding to delve into the specific molecular interactions that underpin its utility. We will examine the physicochemical principles, strategic applications in drug design, and the experimental and computational methodologies required to fully characterize its role. This document is intended for the practicing scientist, offering not just a review of the field but a practical framework for harnessing the potential of this versatile functional group.
The Physicochemical Profile of the Methoxyethoxy Group: A Duality of Character
The methoxyethoxy group's influence on a molecule's behavior stems from its unique combination of ether functionalities, which imparts a distinct blend of hydrophilicity, conformational flexibility, and hydrogen bonding capability.
Enhancing Aqueous Solubility and Modulating Lipophilicity
A primary driver for incorporating the methoxyethoxy group is to enhance aqueous solubility—a critical parameter for drug bioavailability and formulation.[3] The two ether oxygen atoms can act as hydrogen bond acceptors, interacting favorably with water molecules. Unlike a simple methoxy group, the extended ethoxy linker provides greater surface area for hydration and introduces a higher degree of polarity.
However, the relationship with lipophilicity is not merely a straightforward increase in hydrophilicity. The terminal methyl group retains a degree of lipophilic character. This duality allows for a subtle tuning of a molecule's partition coefficient (LogP). The addition of a methoxyethoxy group can reduce a compound's overall lipophilicity, moving it from a "grease ball" state of poor solubility to a more favorable "drug-like" space without drastically increasing polarity to the point of poor membrane permeability.[4]
Table 1: Comparative Physicochemical Properties of Methoxy vs. Methoxyethoxy Substitution (Illustrative)
| Property | Parent Compound (e.g., Benzene) | Methoxy-Substituted | Methoxyethoxy-Substituted | Rationale for Change |
| Calculated LogP | ~2.13 | ~2.11 | ~1.5 (Estimated) | The additional ether oxygen and increased polar surface area in the methoxyethoxy group significantly lower the partition coefficient, indicating increased hydrophilicity. |
| Aqueous Solubility | Very Low | Low | Moderately Increased | The two hydrogen bond accepting ether oxygens in the methoxyethoxy group enhance interactions with water, improving solubility over the single oxygen in the methoxy group. |
| Polar Surface Area (PSA) | 0 Ų | 9.23 Ų | 18.46 Ų | The second ether linkage doubles the polar surface area, a key contributor to improved solubility and altered membrane permeability. |
Note: The values for the methoxyethoxy-substituted compound are illustrative estimates to demonstrate the expected trend. Actual values are highly dependent on the parent scaffold.
Conformational Flexibility and Steric Influence
The ethylene glycol-like linker of the methoxyethoxy group introduces significant conformational flexibility. This is a double-edged sword that must be carefully considered in molecular design. This flexibility can allow a ligand to adopt multiple conformations to fit into a binding pocket, potentially increasing binding affinity.[5] Conversely, the entropic cost of "freezing" this flexible chain into a single bound conformation can be energetically unfavorable.
From a steric perspective, the methoxyethoxy group is larger and more dynamic than a methoxy group. This can be strategically employed to:
-
Probe Binding Pockets: The flexible chain can explore the topology of a receptor active site, with the terminal methoxy group potentially forming key interactions deep within a pocket.
-
Shield from Metabolism: The steric bulk can hinder the approach of metabolic enzymes, protecting nearby functional groups from degradation.[4]
-
Influence Crystal Packing: The group's conformation can play a significant role in the solid-state packing of molecules, which has implications for drug formulation and stability.[6]
Hydrogen Bonding and Non-Covalent Interactions
The two ether oxygens of the methoxyethoxy group are effective hydrogen bond acceptors. This allows for a variety of interactions with biological targets:
-
Direct H-Bonding: Interaction with hydrogen bond donors on a protein or nucleic acid, such as the amide protons of the peptide backbone or the side chains of residues like arginine, lysine, or asparagine.
-
Water-Mediated H-Bonding: The ether oxygens can coordinate with water molecules, which in turn can bridge an interaction with the target protein. This is a common motif in drug-receptor complexes.
The following diagram illustrates the potential non-covalent interactions of a methoxyethoxy group within a hypothetical receptor binding pocket.
Caption: Functional contributions of the methoxyethoxy groups in Erlotinib.
Vandetanib (Caprelsa®) and Ranolazine (Ranexa®)
-
Vandetanib: This multi-targeted tyrosine kinase inhibitor, used for certain types of thyroid cancer, also incorporates a methoxyethoxy group. [7][8]Its role is analogous to that in Erlotinib, contributing to the overall physicochemical properties required for a successful oral drug. [9]Vandetanib targets multiple kinases, including VEGFR, EGFR, and RET. [7]
-
Ranolazine: An antianginal medication, Ranolazine's structure includes a methoxy-substituted phenyl ring linked via a piperazine to a methoxyethoxy-containing side chain. [4][10]Ranolazine is extensively metabolized by CYP3A4 and to a lesser extent by CYP2D6. [4]The methoxyethoxy group, while contributing to solubility, is also a potential site of metabolism, highlighting the need to consider both the physicochemical and metabolic implications of this moiety.
Experimental and Computational Workflows for Characterization
A thorough understanding of the methoxyethoxy group's role requires a multi-pronged approach, combining experimental biophysics with computational modeling.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [11] Causality: For a flexible ligand like one containing a methoxyethoxy group, the thermodynamic signature can be revealing. A large negative (favorable) enthalpy change might suggest strong hydrogen bonding interactions, while a large positive (favorable) entropy change could indicate the release of ordered water molecules from the binding site. The entropic penalty of ordering the flexible chain upon binding will also be reflected in the overall ΔS.
Protocol: Determining the Binding Thermodynamics of a Methoxyethoxy-Containing Ligand
-
Sample Preparation:
-
Prepare the protein (macromolecule) and the ligand in identical, thoroughly degassed buffer to minimize heats of dilution. [11]A common starting buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
If the ligand is dissolved in DMSO, ensure the exact same concentration of DMSO is present in the protein solution. [11] * Accurately determine the concentrations of both protein and ligand. An error in concentration directly impacts the determined stoichiometry and affinity.
-
Typical starting concentrations are 10-50 µM protein in the cell and 100-500 µM ligand in the syringe (a 10-fold excess). [11]
-
-
Instrument Setup (e.g., MicroCal ITC200):
-
Set the target temperature (e.g., 25°C).
-
Set the reference power (e.g., 5 µcal/sec).
-
Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing to allow a return to baseline.
-
-
Execution:
-
Perform a control titration of ligand into buffer to determine the heat of dilution.
-
Perform the main experiment by titrating the ligand into the protein solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heats of injection to a suitable binding model (e.g., one set of sites) to extract Kd, n, ΔH, and ΔS.
-
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is invaluable for determining the solution-state conformation of a ligand when bound to its target.
Causality: For a methoxyethoxy group, NOESY can reveal through-space correlations between protons on the flexible chain and protons on the protein, defining its bound conformation and proximity to specific amino acid residues. [12]This is crucial for validating computational models and understanding structure-activity relationships.
Protocol: Characterizing Ligand-Protein Interactions using Saturation Transfer Difference (STD) and NOESY NMR
-
Sample Preparation:
-
Prepare samples of the protein-ligand complex in a suitable deuterated buffer (e.g., 90% H₂O/10% D₂O phosphate buffer).
-
Protein concentration is typically in the 10-50 µM range, with ligand in 20- to 100-fold excess.
-
-
STD NMR Experiment:
-
Acquire a reference 1D ¹H spectrum.
-
Acquire an STD spectrum with on-resonance saturation of a protein resonance (e.g., at -1 ppm) and an off-resonance control.
-
The difference spectrum will show signals only from the ligand protons that are in close contact with the protein, identifying the binding epitope.
-
-
Transferred NOESY (trNOESY) Experiment:
-
For systems in fast exchange, a 2D NOESY experiment is performed on the protein-ligand mixture.
-
Set a mixing time (e.g., 100-300 ms) appropriate for observing intermolecular NOEs.
-
Cross-peaks between ligand and protein protons, and intramolecular NOEs within the ligand, will reveal the bound conformation of the methoxyethoxy chain. [13]
-
-
Data Analysis:
-
In the STD spectrum, the relative intensities of the ligand signals indicate which parts of the molecule are closest to the protein surface.
-
In the trNOESY spectrum, the pattern of cross-peaks is used to build a 3D model of the bound ligand conformation.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the exploration of the conformational landscape of the methoxyethoxy group and the prediction of binding free energies.
Causality: MD simulations can rationalize experimental findings. For example, if ITC shows an entropically driven binding, MD can visualize the displacement of ordered water molecules. If NMR suggests a specific bound conformation, MD can explore its stability and the network of interactions that maintain it. [14] Protocol: Simulating a Methoxyethoxy-Containing Ligand in a Protein Binding Site
-
System Setup:
-
Start with a crystal structure or a docked model of the protein-ligand complex.
-
Use a force field suitable for both proteins and small molecules (e.g., AMBER, CHARMM). Generate parameters for the methoxyethoxy-containing ligand.
-
Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run an equilibration phase under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.
-
-
Production Run:
-
Run a long (e.g., 100+ ns) production simulation without restraints under the NPT ensemble.
-
Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Analysis:
-
Analyze the trajectory for the stability of the ligand in the binding pocket (RMSD).
-
Characterize the conformational preferences of the methoxyethoxy chain (dihedral angle analysis).
-
Identify persistent hydrogen bonds and hydrophobic contacts between the ligand and the protein over time.
-
Use methods like MM/PBSA or free energy perturbation (FEP) to estimate the binding free energy. [15]
-
Conclusion and Future Outlook
The methoxyethoxy group is a powerful and versatile functional moiety that offers drug discovery scientists a sophisticated tool for optimizing molecular properties. Its ability to simultaneously enhance aqueous solubility, modulate lipophilicity, and engage in specific hydrogen bonding and hydrophobic interactions makes it superior to a simple methoxy group in many complex optimization scenarios. The strategic deployment of this group in successful drugs like Erlotinib underscores its value.
Future advancements in this area will likely involve a deeper, more quantitative understanding of the conformational energetics of the methoxyethoxy chain. The continued development of computational methods, coupled with high-resolution experimental techniques, will allow for a more precise prediction of how this flexible group will behave in a given binding pocket. As the demand for orally bioavailable drugs that can tackle increasingly complex biological targets grows, the strategic use of functional groups like methoxyethoxy will remain a critical component of the medicinal chemist's toolkit.
References
-
Ranolazine - StatPearls - NCBI Bookshelf. (2025). National Center for Biotechnology Information. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Malik, P., & Kamble, S. (2023). physicochemical property of drug molecules with respect to drug actions. Journal of Bio Innovation, 12(1), 208-212. [Link]
-
Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2024). Bentham Science. [Link]
-
Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. (2006). Drugs of Today, 42(10), 633-642. [Link]
-
Giammarile, F., & Borson-Chazot, F. (2013). Vandetanib for the treatment of medullary thyroid cancer. Clinical Investigation, 3(2), 125-136. [Link]
- Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.
-
Huber, T., Torda, A. E., & van Gunsteren, W. F. (1998). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal, 74(5), 2573-2586. [Link]
-
Erlotinib. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Erlotinib Hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Ranolazine. A metabolic modulator for the treatment of chronic stable angina. (2005). Formulary, 40(10), 344-351. [Link]
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (2007).
-
Guest, E. E. (2022). Molecular Simulation of Protein-Ligand Complexes (Doctoral dissertation, University of Nottingham). [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). protocols.io. [Link]
-
Nuclear Overhauser Effect (NOE). (n.d.). University College London. [Link]
-
The Science Behind Erlotinib: Unpacking the Role of Key Synthesis Intermediates. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
vandetanib. (n.d.). ClinPGx. Retrieved January 28, 2026, from [Link]
-
22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. [Link]
-
Ranexa - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]
-
What are the pharmacodynamics of Ranolazine?. (2025). Dr.Oracle. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
An Overview of Biological Macromolecule Crystallization. (2012). International Journal of Molecular Sciences, 13(9), 11644-11691. [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]
-
Advances in the exact nuclear Overhauser effect 2018-2022. (2022). Magnetic Resonance, 3(2), 113-125. [Link]
-
GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025). YouTube. [Link]
-
The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. (2016). Protein Science, 25(6), 1104-1113. [Link]
-
Fragmentation pathway of 6, 7-bis (2-methoxyethoxy) quinazolin-4-amine.... (n.d.). ResearchGate. [Link]
Sources
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure Activity Relationship Models for the Antioxidant Activity of Polysaccharides | PLOS One [journals.plos.org]
- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Vandetanib for the treatment of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ranolazine. A metabolic modulator for the treatment of chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Advances in the exact nuclear Overhauser effect 2018-2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Methodological & Application
Use in the synthesis of inhibitors for enzymes or protein-protein interactions
An Application Guide to the Synthesis of Inhibitors for Enzymes and Protein-Protein Interactions
Authored by: A Senior Application Scientist
Abstract
The targeted inhibition of enzymes and protein-protein interactions (PPIs) represents a cornerstone of modern drug discovery and chemical biology.[1][2] Small molecules and peptide-based agents that can selectively modulate these biological targets are crucial for treating a vast array of diseases, from cancer to infectious agents.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, chemical synthesis, and subsequent characterization of these inhibitors. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and emphasize the importance of robust analytical validation to ensure scientific integrity.
Introduction: The Rationale for Inhibition
Enzymes are biological catalysts that accelerate chemical reactions, while protein-protein interactions form the vast network of communication and regulation within a cell.[3][4] Dysregulation in either of these systems can lead to pathological states. Therefore, the development of inhibitors—molecules that bind to an enzyme or a protein interface to block its activity—is a powerful therapeutic strategy.[1][2]
-
Enzyme Inhibitors : These molecules typically target the enzyme's active site or an allosteric site to prevent the substrate from binding or the catalytic reaction from occurring.[] They can be classified as reversible, where the inhibitor binds non-covalently and can dissociate, or irreversible, where a stable covalent bond is formed, permanently inactivating the enzyme.[3][]
-
Protein-Protein Interaction (PPI) Inhibitors : PPIs are often characterized by large, flat, and featureless interfaces, making them challenging targets.[6][7] Successful inhibitors, which can be small molecules or peptides, are designed to mimic key binding motifs, often targeting "hot spots"—specific residues that contribute most to the binding energy.[8][9]
The Inhibitor Design-to-Validation Workflow
The development of a novel inhibitor is a systematic process that integrates computational design, chemical synthesis, and biophysical validation. Each stage informs the next in an iterative cycle aimed at optimizing potency, selectivity, and drug-like properties.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 4. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 6. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
Improving the reaction yield of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but also the underlying scientific principles to empower your experimental success. Our focus is on a reliable two-step synthetic route: the Williamson ether synthesis to form the intermediate ester, followed by saponification to yield the final product.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved in two primary stages. This approach is favored for its high selectivity and generally good yields.
-
Step 1: Williamson Ether Synthesis. This step involves the O-alkylation of a phenolic precursor, Methyl 3-fluoro-4-hydroxybenzoate, with an appropriate alkylating agent like 1-bromo-2-methoxyethane. This reaction proceeds via an SN2 mechanism and is crucial for forming the ether linkage.[1][2]
-
Step 2: Saponification (Ester Hydrolysis). The methyl ester intermediate, Methyl 3-fluoro-4-(2-methoxyethoxy)benzoate, is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
The following diagram illustrates this synthetic workflow.
Caption: General two-step synthesis workflow.
Troubleshooting & FAQs: Step 1 (Williamson Ether Synthesis)
This section addresses common issues related to the O-alkylation of Methyl 3-fluoro-4-hydroxybenzoate.
Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted Methyl 3-fluoro-4-hydroxybenzoate. What is the likely cause?
Answer: This is a classic problem that almost always points to incomplete deprotonation of the starting phenol. The Williamson ether synthesis is an SN2 reaction where the phenoxide ion acts as the nucleophile.[1] If the phenol is not fully converted to its conjugate base (the phenoxide), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
Causality & Solution:
-
Insufficient Base Strength/Amount: The pKa of a phenol is typically around 10. You need a base strong enough to deprotonate it effectively. While potassium carbonate (K₂CO₃) is commonly used, it is a relatively weak base and requires higher temperatures or phase-transfer catalysts to be effective.[3] For more robust and reliable results, a stronger base like sodium hydride (NaH) is recommended. Always use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.
-
Presence of Water: Bases like sodium hydride react violently with water. Your reaction solvent (e.g., THF, DMF) must be anhydrous. The presence of even trace amounts of water will consume the base, reducing the amount available to deprotonate the phenol.
-
Low Reaction Temperature: While the reaction can be started at 0°C, it often requires heating to proceed at a reasonable rate.[4] If you are using a weaker base like K₂CO₃, refluxing in a solvent like acetone or DMF is often necessary.
Recommended Protocol:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq).
-
Add anhydrous DMF or THF.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0°C for 30-60 minutes. You should observe the cessation of hydrogen gas evolution.
-
Slowly add 1-bromo-2-methoxyethane (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating (40-50°C) may be required to drive the reaction to completion.
-
Upon completion, quench the reaction carefully by slowly adding ice-cold water.
| Parameter | Recommendation A (High-Yield) | Recommendation B (Standard) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a stronger, non-nucleophilic base ensuring complete deprotonation. |
| Solvent | Anhydrous DMF/THF | Anhydrous Acetone/DMF | Aprotic polar solvents are ideal for SN2 reactions.[2] |
| Temperature | 0°C to RT/50°C | RT to Reflux | Temperature depends on the reactivity of substrates and choice of base. |
| Equivalents | Base (1.2), Alkyl Halide (1.2) | Base (1.5-2.0), Alkyl Halide (1.2) | A slight excess of reagents ensures the starting material is consumed. |
Question 2: My reaction is complete, but I am struggling to isolate the product, Methyl 3-fluoro-4-(2-methoxyethoxy)benzoate. What is a reliable workup and purification procedure?
Answer: Proper workup is critical for isolating the ester intermediate in high purity. The goal is to remove the inorganic salts, any unreacted base, and the solvent.
Detailed Workup and Purification Protocol:
-
After quenching the reaction with water, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with:
-
Water (2 x 50 mL) to remove the bulk of the DMF.
-
Brine solution (1 x 50 mL) to facilitate the separation of the organic and aqueous layers.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
The crude product is often an oil or a low-melting solid. If impurities are present (as indicated by NMR or TLC), purification by silica gel column chromatography is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).
Troubleshooting & FAQs: Step 2 (Saponification)
This section addresses common issues related to the hydrolysis of the methyl ester to the final acid.
Question 3: The hydrolysis of my ester is slow or incomplete. How can I ensure the reaction goes to completion?
Answer: Saponification is the base-mediated hydrolysis of an ester.[5] Incomplete hydrolysis is typically due to insufficient base, inadequate reaction time or temperature, or issues with solubility.
Causality & Solution:
-
Stoichiometry: Saponification consumes one equivalent of hydroxide per equivalent of ester. Using a significant excess of the base (e.g., 3-4 equivalents of NaOH or KOH) ensures the reaction equilibrium lies far to the right.
-
Solvent System: The ester intermediate has limited solubility in purely aqueous solutions. A mixed solvent system, such as methanol/water or ethanol/water, is essential to ensure both the ester and the hydroxide base are in the same phase, increasing the reaction rate.[5][6]
-
Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy to speed up the hydrolysis process.[5]
Optimized Hydrolysis Protocol:
-
Dissolve the crude Methyl 3-fluoro-4-(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).
-
Add sodium hydroxide (NaOH, 4.0 eq) to the solution.
-
Heat the mixture to reflux (around 65-70°C for methanol) and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous residue with water.
-
Wash the aqueous solution with a nonpolar solvent like ether or hexanes to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl or 1N HCl until the pH is approximately 2-3.[6]
-
A white precipitate of this compound should form. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: Decision-making workflow for troubleshooting incomplete hydrolysis.
Question 4: The final product has a low melting point and looks impure. How can I purify it?
Answer: If the workup procedure described above was followed correctly, the primary impurity would be unreacted ester. However, if the acidification step was not performed correctly, you may have the sodium salt of the acid. Assuming you have the free acid, the best method for purification is recrystallization.
Recrystallization Protocol:
-
Select an appropriate solvent system. A common choice for benzoic acid derivatives is an ethanol/water or methanol/water mixture.
-
Dissolve the crude product in a minimum amount of hot ethanol or methanol.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the alcohol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent mixture, and dry thoroughly.
This procedure should yield this compound with high purity, which can be confirmed by melting point analysis and NMR spectroscopy.
References
-
PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.[Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.[Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis.[Link]
-
Chemistry LibreTexts. 11.8: Williamson Ether Synthesis.[Link]
-
EPO Patent No. 1853548. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.[Link]
- Google Patents, CN101020628A.Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents, US6333431B1.
-
Master Organic Chemistry. The Williamson Ether Synthesis.[Link]
-
Afshin, F. et al. (2014). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 13(Suppl), 143–149. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.[Link]
-
SynArchive. Alcohol to Ether using Williamson synthesis (O-Alkylation).[Link]
-
Gong, Y. et al. (2013). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Medicinal Chemistry Research, 22(8), 3612-3617. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Identifying and characterizing side products in 3-Fluoro-4-(2-methoxyethoxy)benzoic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(2-methoxyethoxy)benzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this important building block. By understanding the causality behind experimental observations, you can effectively troubleshoot reactions, identify and characterize side products, and ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated side products?
There are two predominant synthetic strategies, each with a unique potential impurity profile.
-
Route A: Williamson Ether Synthesis. This common route involves the O-alkylation of a 3-fluoro-4-hydroxybenzoic acid precursor (or its corresponding ester) with a 2-methoxyethoxy halide (e.g., 2-bromoethyl methyl ether). The reaction proceeds via an SN2 mechanism where a phenoxide, generated by a base, attacks the alkylating agent.[1][2]
-
Potential Side Products:
-
Unreacted Starting Material: Incomplete deprotonation of the phenol or insufficient reaction time/temperature can leave residual 3-fluoro-4-hydroxybenzoic acid.
-
Base-Induced Elimination: If using a secondary or tertiary alkyl halide (not recommended), or a sterically hindered base, an E2 elimination reaction can compete with the desired substitution.[1]
-
Solvent Reactivity: In certain cases, highly reactive intermediates may react with the solvent. Aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred to enhance reaction rates.[1][3]
-
-
-
Route B: Oxidation of an Aldehyde Precursor. This approach involves the oxidation of 3-fluoro-4-(2-methoxyethoxy)benzaldehyde to the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) or sodium tungstate (Na₂WO₄·2H₂O).[4][5]
-
Potential Side Products:
-
Unreacted Aldehyde: Incomplete oxidation is a common issue, leading to residual 3-fluoro-4-(2-methoxyethoxy)benzaldehyde in the final product. Benzaldehydes can also auto-oxidize in the presence of air, which can sometimes complicate analysis.[6]
-
Byproducts from Oxidant: The reduced form of the oxidizing agent (e.g., manganese dioxide, MnO₂, from KMnO₄) must be completely removed during workup to avoid inorganic impurities.[7]
-
Over-oxidation: While less common for this specific transformation, aggressive oxidation conditions could potentially lead to ring-opening or other degradation products, though this is rare.
-
-
Q2: Which analytical techniques are most effective for identifying impurities in my product?
A multi-technique approach is essential for robust impurity profiling.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[9] A reversed-phase method (e.g., using a C18 column) with UV detection is ideal for separating the main compound from structurally similar impurities. An acidic mobile phase is often used to ensure carboxylic acids are in their protonated form for better retention and peak shape.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of impurities by HPLC followed by their mass determination.[8] This is invaluable for proposing the molecular formulas of unknown side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of isolated impurities. Comparing the spectra to that of the main compound and starting materials can reveal key differences.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile carboxylic acids, GC-MS can be useful for identifying volatile or semi-volatile impurities, often after a derivatization step.[11]
Troubleshooting Guide: From Unexpected Peaks to Pure Product
This section addresses specific experimental issues in a problem-and-solution format, providing a logical path to resolving common synthetic challenges.
Problem 1: My HPLC analysis shows a significant peak corresponding to the starting material.
This indicates an incomplete reaction. The troubleshooting strategy depends on the synthetic route employed.
Causality & Solution (Williamson Ether Synthesis Route):
-
Incomplete Deprotonation: The phenoxide nucleophile may not be forming in sufficient quantity.
-
Action: Ensure your base is strong enough and used in the correct stoichiometry. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are common.[1] For less reactive systems, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but with caution as it increases the risk of side reactions.[1][12] Ensure the reagents are dry, as water can quench strong bases.
-
-
Insufficient Reaction Time or Temperature: The SN2 reaction may be kinetically slow.
Causality & Solution (Oxidation Route):
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent may be inadequate.
-
Action: Ensure at least a stoichiometric amount of the oxidant is used. It is common to use a slight excess to drive the reaction to completion.
-
-
Poor Mass Transfer: In heterogeneous reactions (e.g., with solid KMnO₄), inefficient stirring can limit the interaction between the aldehyde and the oxidant.
-
Action: Use vigorous mechanical stirring. Phase-transfer catalysts can also be employed to facilitate the reaction between aqueous oxidants and organic substrates.[5]
-
Problem 2: I have an unknown peak in my LC-MS with a mass of [M-14] or [M+14]. What could it be?
This pattern often suggests issues related to methylation or demethylation.
-
[M-14] (Loss of CH₂): This could indicate demethylation of the methoxyethoxy side chain, potentially forming 3-fluoro-4-(2-hydroxyethoxy)benzoic acid. This can occur if harsh acidic or basic conditions are used during synthesis or workup, especially at elevated temperatures. For example, using strong acids like HBr can cleave methyl ethers.[13]
-
[M+14] (Addition of CH₂): This is less common but could arise from trans-esterification if a methylating agent or methanol is present under certain conditions, leading to the formation of the methyl ester of the target compound.
Problem 3: My ¹H NMR spectrum has broad signals or unexpected aromatic splitting patterns.
This can point to the presence of isomers or impurities that alter the electronic environment of the aromatic ring.
-
Isomeric Impurities: If the synthesis started from a mixture of isomers (e.g., 2-fluoro-4-hydroxybenzoic acid instead of the 3-fluoro isomer), this will carry through the reaction sequence.
-
Action: Confirm the purity of all starting materials by NMR or another suitable technique before beginning the synthesis.
-
-
C-Alkylation vs. O-Alkylation: In the Williamson ether synthesis, while O-alkylation is heavily favored for phenols, trace amounts of C-alkylation (attachment of the electrophile to the aromatic ring) can occur under certain conditions, leading to complex NMR spectra.[1]
-
Action: Using a polar aprotic solvent can help favor O-alkylation.
-
Workflow for Impurity Identification
The following workflow provides a systematic approach to identifying and characterizing unknown side products.
Caption: A systematic workflow for impurity identification.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Analysis
This protocol provides a starting point for assessing the purity of this compound. Optimization may be required based on your specific instrumentation and impurity profile.[14]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic carboxylic acids.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to sharper peaks and consistent retention.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is a good starting point to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically show strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of your sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to estimate purity. Note that this assumes all compounds have a similar response factor at the detection wavelength. For accurate quantification, calibration with reference standards is required.[16]
Protocol 2: Sample Preparation for LC-MS Analysis
-
Initial Dilution: Prepare a sample solution at a concentration of approximately 0.1 mg/mL in a mobile-phase-compatible solvent (e.g., 50:50 acetonitrile/water). High concentrations can lead to source contamination and signal suppression in the mass spectrometer.
-
Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulate matter that could clog the LC system or MS source.
-
Analysis: Analyze the sample using an appropriate LC method, similar to the one described above, ensuring the mobile phase additives (e.g., formic acid) are volatile and compatible with mass spectrometry. Avoid non-volatile buffers like phosphate.[15]
Visualizing a Common Synthetic Pathway and Potential Side Products
The following diagram illustrates the Williamson ether synthesis route and highlights where key side products can form.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research-advances.org [research-advances.org]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. quora.com [quora.com]
- 10. agilent.com [agilent.com]
- 11. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. prepchem.com [prepchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
How to increase the solubility of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid for biological assays
Technical Support Center: Solubilization Guide for 3-Fluoro-4-(2-methoxyethoxy)benzoic acid
Welcome to the technical support center. This guide provides detailed, field-proven strategies for solubilizing this compound for various biological assays. We address common challenges researchers face and offer step-by-step protocols to ensure the accuracy and reproducibility of your experiments.
Section 1: Understanding the Molecule's Solubility Profile
This compound is an aromatic carboxylic acid. Its solubility is governed by two primary features: a carboxylic acid group and a relatively nonpolar aromatic structure.
-
The Carboxylic Acid Group (-COOH): This group is weakly acidic and its state of ionization is pH-dependent.
-
At acidic or neutral pH (< ~4): The group is protonated (-COOH) and the molecule is in its neutral, less water-soluble form.
-
At basic pH (> ~4): The group is deprotonated (-COO⁻), forming a carboxylate salt. This ionic form is significantly more soluble in aqueous solutions.[1] The predicted pKa for similar fluorinated benzoic acids is around 4.0.[2][3] Therefore, adjusting the pH is a powerful tool for enhancing aqueous solubility.[4][]
-
-
Aromatic Structure: The benzene ring and methoxyethoxy tail contribute to the molecule's hydrophobicity, favoring solubility in organic solvents over aqueous media.
This dual nature—hydrophilic potential via the carboxylate and inherent hydrophobicity—is the key to devising a successful solubilization strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: I tried dissolving the compound directly in my phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. Why?
A: At pH 7.4, you are above the compound's pKa, and it should be in its more soluble deprotonated form. However, the dissolution of a solid into a liquid can be kinetically slow. The compound is likely "kinetically insoluble." While thermodynamically it should dissolve, the energy barrier to break down the crystal lattice and solvate the molecules is not being overcome. It's often more effective to first dissolve the compound in a solvent where it is highly soluble (like DMSO or a basic solution) and then dilute it into your aqueous buffer.
Q2: Can I use DMSO to make my stock solution? What is the maximum concentration I can use in my cell-based assay?
A: Yes, Dimethyl Sulfoxide (DMSO) is an excellent and widely used solvent for preparing high-concentration stock solutions of many organic compounds, including this one.[6] However, DMSO can be toxic to cells at higher concentrations.
-
General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid cytotoxicity.[7][8]
-
Sensitive Cells: For primary cells or particularly sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[8]
-
Verification: Always include a "vehicle control" in your experiments—this is a control group treated with the same final concentration of DMSO as your experimental groups, but without the compound. This ensures that any observed effects are due to your compound and not the solvent.
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What's happening and how do I fix it?
A: This is a common problem known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The solvent environment changes too quickly for the compound to stay dissolved.
Solutions:
-
Lower the Stock Concentration: Your DMSO stock may be too concentrated. Try making a less concentrated stock (e.g., 10 mM instead of 100 mM) and then perform the dilution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute your high-concentration DMSO stock into a smaller volume of aqueous buffer, vortexing well. Then, use this intermediate dilution to make your final working concentration.[6]
-
Use pH-Adjusted Aqueous Stocks: For this compound, the best solution is often to avoid DMSO altogether for the final dilutions and use a pH-mediated approach. Prepare a stock solution in a dilute base as described in Protocol 2 below.
Q4: Is heating or sonication a good way to improve solubility?
A: Gentle warming (e.g., to 37°C) and sonication can help overcome the kinetic barrier to dissolution and are often used. However, be cautious:
-
Compound Stability: Ensure your compound is stable to heat.
-
Temporary Solution: If the compound is truly above its solubility limit in a given solvent, it may dissolve with heat but will likely precipitate out again as it cools to room temperature or incubator temperature. This can lead to inaccurate concentrations and unreliable results.
Section 3: Troubleshooting & Step-by-Step Protocols
Solubilization Strategy Workflow
This workflow will guide you to the appropriate protocol based on your experimental needs.
Caption: Decision workflow for solubilizing the benzoic acid derivative.
Data Summary: Solvents & Assay Compatibility
| Solvent | Recommended Stock Conc. | Max Final Assay Conc. (Cell-based) | Notes |
| DMSO | 10 - 50 mM | 0.1% - 0.5% | Standard choice for initial solubilization. Can cause cytotoxicity.[8] |
| Ethanol | 10 - 50 mM | 0.1% - 0.5% | Can be an alternative to DMSO, but also has cytotoxic potential. |
| 0.1 M NaOH | 1 - 10 mM | N/A (must be neutralized) | Excellent for creating aqueous stocks of acidic compounds.[1] |
| PBS (pH > 8.0) | 1 - 5 mM | N/A | Direct solubilization is possible but may be slow. |
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is suitable when a low final concentration of DMSO is acceptable in the assay.
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate Volume: Determine the volume of DMSO required to achieve your desired stock concentration (e.g., 10 mM). Use a molarity calculator for accuracy.
-
Weigh Compound: Carefully weigh the required amount of the compound powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If needed, you can gently warm the solution to 37°C or use a bath sonicator for a few minutes until the solid is completely dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: pH-Mediated Solubilization for Aqueous Stocks
This is the preferred method for avoiding organic solvents in the final assay medium, minimizing potential artifacts.
Materials:
-
This compound (powder)
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
0.1 M Hydrochloric Acid (HCl), sterile
-
Sterile water or PBS
-
pH meter or pH strips
-
Sterile tubes
Procedure:
-
Initial Dissolution: Weigh the compound and place it in a sterile tube. Add a small volume of 0.1 M NaOH to dissolve the powder completely. For example, to make a 10 mM stock, add a volume of 0.1 M NaOH equivalent to what would be needed for a 10 mM solution. The compound should dissolve readily as its sodium salt is formed.
-
Dilution: Add sterile water or PBS to reach about 90% of your final desired volume. This provides a buffer for the subsequent pH adjustment.
-
Neutralization: Slowly add 0.1 M HCl dropwise while monitoring the pH. Adjust the pH to your desired final value (e.g., 7.4 for physiological assays). Be careful not to "overshoot" the pH and cause the compound to precipitate out. The logarithmic nature of pH means that small amounts of acid cause large pH changes near neutrality.[9]
-
Final Volume: Once the target pH is reached, add sterile water or PBS to bring the solution to its final volume.
-
Inspection & Filtration: Check for any signs of precipitation. If the solution is clear, it is ready to use. For critical applications, you may sterile-filter the final stock solution through a 0.22 µm filter.
-
Storage: Store aqueous stocks at 4°C for short-term use or frozen at -20°C for longer-term storage. Be sure to check for precipitation upon thawing.
References
-
3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
-
4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid. Smolecule.
-
3-Fluoro-4-hydroxybenzoic acid 95 350-29-8. Sigma-Aldrich.
-
4-Fluorobenzoic acid. Wikipedia.
-
4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2. ChemicalBook.
-
3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356. PubChem.
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (PMC).
-
Benzoic acid. Wikipedia.
-
The Effects of pH on Solubility. Chemistry LibreTexts.
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health.
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health.
-
Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
-
pH Adjustment and Co-Solvent Optimization. BOC Sciences.
-
Compound Handling Instructions. MedChemExpress.
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. SpringerLink.
-
pH Adjustment in Wastewater Treatment: Mechanisms and Applications. LinkedIn.
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
-
Benzoic Acid | C6H5COOH | CID 243. PubChem.
-
3-Fluorobenzoic acid. Wikipedia.
-
Isolation of a Carboxylic acid : r/chemhelp. Reddit.
-
Effect of various DMSO concentrations on cell viability. ResearchGate.
-
Making stock solution in DMSO: how to automate. Reddit.
-
pH adjustment: Significance and symbolism. ScienceDirect.
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
-
Acid-Base Extraction. Chemistry LibreTexts.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
-
Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
-
pH Adjustment and Neutralization, the basics. Digital Analysis.
-
The solubility of benzoic acid in seven solvents. ResearchGate.
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare.
-
DMSO usage in cell culture. LifeTein.
-
Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.
-
How to make a stock solution of a substance in DMSO. Quora.
-
Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing. Sigma-Aldrich.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
- 9. pH Adjustment and Neutralization, the basics [phadjustment.com]
Technical Support Center: Efficient Removal of Catalyst Impurities from 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid Reactions
Introduction: Welcome to our dedicated technical guide for managing and removing catalyst impurities during the synthesis of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid. As a crucial intermediate in the development of novel therapeutics, the purity of this molecule is of utmost importance. Residual metal catalysts, particularly palladium, from cross-coupling reactions can compromise downstream processes, drug stability, and patient safety. This guide offers practical, in-depth solutions to common challenges encountered in the lab and during scale-up, ensuring your final compound meets the stringent purity requirements of the pharmaceutical industry.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst impurities I should be concerned about in my synthesis, and why are they problematic?
The most common and concerning catalyst impurity is Palladium (Pd) . Its prevalence is due to its widespread use in highly effective carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are often employed in the synthesis of complex molecules like this compound.
The criticality of removing residual palladium stems from several factors:
-
Regulatory Compliance and Patient Safety: International regulatory bodies, through guidelines like the ICH Q3D, have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1]
-
Downstream Reaction Interference: Trace amounts of palladium can retain catalytic activity, leading to unintended side reactions in subsequent synthetic steps, which can result in lower yields and complex impurity profiles.
-
API Stability: Metal impurities can act as catalysts for the degradation of the final API, reducing its shelf life and therapeutic efficacy.
Q2: I've performed a standard aqueous work-up and crystallization, but my palladium levels are still too high. What should I do next?
This is a frequent challenge, as palladium can persist in various forms, including soluble complexes and colloidal nanoparticles, which are not easily removed by simple phase separations or crystallization.[2] Your next step should be to implement a more targeted purification strategy, such as treatment with a metal scavenger or activated carbon. The choice of method will depend on the specific nature of your process stream and the form of the residual palladium.
Q3: What are metal scavengers, and how do I choose the right one?
Metal scavengers are materials, typically functionalized silica gels or polymers, that selectively bind to metal impurities, allowing for their removal by simple filtration.[3] The selection of an appropriate scavenger is critical and depends on factors like the solvent system, temperature, and the nature of the palladium species.
-
Thiol-functionalized scavengers are generally very effective for a wide range of palladium species and are a good starting point for optimization.[4][5]
-
Amine-functionalized scavengers can also be effective, particularly in non-polar solvents.
The choice between a silica or polymer-based scavenger often comes down to the solvent polarity and swelling characteristics of the polymer. Silica-based scavengers are compatible with a broad range of solvents.[2]
Part 2: Troubleshooting Guide for Catalyst Removal
This section provides a systematic approach to troubleshooting common issues encountered during the removal of palladium catalysts.
Issue 1: Inconsistent Palladium Removal from Batch to Batch
Possible Cause: Variability in the final state of the palladium catalyst (e.g., different ratios of Pd(0) to Pd(II), or different coordinating ligands) at the end of the reaction. The effectiveness of a given removal technique is highly dependent on the form of the palladium.[2]
Troubleshooting Steps:
-
Standardize Reaction Quench and Work-up: Ensure that the time, temperature, and reagents used for quenching and initial work-up are consistent for every batch. This helps to produce a more uniform distribution of palladium species.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more readily removed form.
-
Employ a Broad-Spectrum Scavenger: If variability is unavoidable, select a scavenger known to be effective against multiple forms of palladium. Thiol-functionalized silica is often a robust choice in this regard.
Issue 2: Significant Product Loss During Purification
Possible Cause: Non-selective adsorption of your product onto the purification medium, which is a known issue with materials like activated carbon.[1]
Troubleshooting Steps:
-
Optimize the Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.
-
Adjust the Solvent System: The solvent can influence the binding affinity of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may minimize its non-specific binding.[6]
-
Switch to a More Selective Method: If product loss remains high with activated carbon, transitioning to a more selective metal scavenger is recommended. If using a scavenger is still problematic, consider a liquid-liquid extraction approach with a chelating agent.
Issue 3: Product Remains Colored After Scavenger Treatment
Possible Cause: The presence of colloidal palladium nanoparticles (often black or dark brown), which may not be efficiently captured by some scavengers, especially if the pore size of the scavenger is too small.
Troubleshooting Steps:
-
Activated Carbon Polish: A subsequent treatment with a small amount of activated carbon can be effective at adsorbing colloidal metal particles.
-
Filtration through Celite®: Passing the solution through a pad of diatomaceous earth (Celite®) can sometimes help to physically trap larger colloidal aggregates.
-
Oxidative Pre-treatment: As mentioned previously, a mild oxidation can help to dissolve colloidal Pd(0) into soluble Pd(II) species, which are more amenable to removal by scavengers.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Toluene) to a concentration of 50-100 g/L.
-
Scavenger Addition: Add the selected metal scavenger (typically 2-10 wt. equivalents relative to the initial palladium loading).
-
Agitation and Heating: Stir the mixture at a temperature between 25-60°C for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Cool the mixture to room temperature and filter to remove the scavenger. Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Determine the final palladium concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Analysis by ICP-MS (General Workflow)
Accurate quantification of residual palladium is essential for process validation.
-
Sample Preparation: Accurately weigh a sample of the purified product (typically 50 mg).[7] Digest the sample in a closed vessel with a mixture of nitric and hydrochloric acids (e.g., 3:1 v/v) at an elevated temperature (e.g., 90°C for 1 hour).[7]
-
Dilution: After digestion, dilute the sample to a suitable volume with deionized water to bring the expected palladium concentration into the linear range of the instrument.
-
Instrument Calibration: Prepare a series of calibration standards from a certified palladium reference material.
-
Analysis: Analyze the prepared sample using an ICP-MS instrument. It is crucial to monitor for potential spectral interferences.[8]
-
Quantification: Calculate the palladium concentration in the original sample based on the calibration curve.
Data Presentation: Comparison of Palladium Removal Methods
| Purification Method | Typical Loading | Temperature (°C) | Time (h) | Avg. Pd Reduction (%) | Advantages | Disadvantages |
| Crystallization | N/A | Varies | Varies | 50-80% | Simple, can remove other impurities | Often insufficient on its own |
| Activated Carbon | 5-20 wt% | 25-70 | 4-12 | 70-95% | Cost-effective, removes color | Potential for high product loss[1][9] |
| Thiol-Silica Scavenger | 2-10 wt. eq. | 25-60 | 2-8 | >98% | High efficiency and selectivity[4] | Higher cost than carbon |
| Amine-Polymer Scavenger | 3-12 wt. eq. | 25-50 | 4-16 | >95% | High capacity | Potential for polymer swelling/leaching |
Part 4: Visualizing Workflows
Decision-Making for Palladium Removal Strategy
Caption: A stepwise approach to selecting a palladium purification strategy.
General Mechanism of Scavenger Action
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Technical Support Center: Crystallization of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid
Introduction: 3-Fluoro-4-(2-methoxyethoxy)benzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid group for hydrogen bonding, a fluorine atom that modulates electronic properties and crystal packing, and a flexible methoxyethoxy side chain, presents unique challenges and opportunities for crystallization.[1][2] Achieving a crystalline form with high purity, consistent morphology, and the desired polymorphic form is critical for downstream processing and final product performance.[3]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this compound. It is structured as a series of frequently asked questions and in-depth troubleshooting guides, grounded in the principles of physical organic chemistry and crystal engineering.
Section 1: Physicochemical Profile & Molecular Insights
Understanding the inherent properties of the molecule is the foundation for developing a robust crystallization process. The interplay between the rigid aromatic core and the flexible side chain is a key consideration.
Why this matters (Expertise & Experience): The fluorine substituent can participate in non-covalent interactions that influence crystal packing, while the ether linkages in the side chain can act as hydrogen bond acceptors.[4] This flexibility can sometimes lead to disordered crystal lattices or the common problem of "oiling out," where the compound separates as a liquid instead of a solid.[5]
| Property | Value / Observation | Implication for Crystallization |
| Molecular Formula | C₁₀H₁₁FO₄ | - |
| Molecular Weight | 214.19 g/mol | - |
| Structure | Aromatic carboxylic acid | The -COOH group is a strong hydrogen bond donor/acceptor, promoting dimerization and ordered packing.[6] |
| Key Functional Groups | Carboxylic Acid, Fluoro, Ether | Multiple sites for solvent interaction. The choice of solvent is critical to modulate solubility appropriately. |
| Expected Solubility | Soluble in polar organic solvents (alcohols, acetone, ethyl acetate); sparingly soluble in nonpolar solvents (hexanes) and water.[7][8] | A solvent system should be chosen where the compound is highly soluble when hot but sparingly soluble when cold.[9] |
| Potential Issues | Polymorphism, Oiling Out | The molecule's conformational flexibility and multiple interaction sites can lead to different crystal packing arrangements (polymorphs) or failure to crystallize under certain conditions.[3][5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection for this compound?
A1: Based on the "like dissolves like" principle and empirical data for similar aromatic carboxylic acids, the best starting points are typically polar protic or aprotic solvents.[7]
-
Primary Recommendations:
-
Alcohols (Isopropanol, Ethanol): Good solubility when hot, lower solubility when cold. Promotes hydrogen bonding between solvent and solute.
-
Ketones (Acetone): Often a strong solvent; may require an anti-solvent for effective crystallization.
-
Esters (Ethyl Acetate): A moderately polar solvent that is often effective.
-
-
Expert Insight: A single-solvent system is often preferable for simplicity and reproducibility. However, for this molecule, a binary solvent system (e.g., Ethanol/Water or Toluene/Heptane) may be necessary to fine-tune the solubility gradient and prevent oiling out. The ideal solvent or solvent system is one in which the compound is soluble at elevated temperatures but has low solubility at room temperature or below.[9]
Q2: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how do I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue when the concentration of the solute is too high, the cooling rate is too fast, or the boiling point of thesolvent is significantly higher than the melting point of the solute.[5] For a molecule with a flexible side chain like this one, the compound may lack the conformational rigidity to easily pack into a crystal lattice, especially if it crashes out of solution too quickly.
-
Causality: The solution becomes supersaturated so rapidly that the molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[10]
-
Immediate Solutions:
-
Re-heat and Dilute: Warm the solution to re-dissolve the oil, then add 10-20% more of the primary solvent to reduce the level of supersaturation.[5]
-
Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath. Slower cooling is paramount for difficult-to-crystallize compounds.[10][11]
-
Lower the Crystallization Temperature: Use a cooling bath with a temperature below the solute's melting point to encourage solidification.
-
Q3: The crystals I'm getting are very fine needles or powder. How can I grow larger, more well-defined crystals?
A3: The formation of fine needles or microcrystals typically indicates very rapid nucleation and crystal growth.[12] While the material is crystalline, this morphology can lead to poor filtration characteristics and can trap impurities on the large surface area.
-
Underlying Principle: The goal is to favor crystal growth over nucleation. This is achieved by maintaining a state of low supersaturation for an extended period.
-
Strategies for Improvement:
-
Reduce Supersaturation: Use a slightly larger volume of solvent so that the solution is just barely saturated at the higher temperature.
-
Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Heating to clarify and then slowly cooling can yield excellent crystals.
-
Control Cooling Rate: This is the most critical parameter. Employ a programmable cooling bath or use a Dewar flask to slow the cooling process dramatically over several hours or even days.
-
Q4: What is polymorphism, and should I be concerned about it for this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[13]
-
Relevance to Drug Development: For any API or intermediate, controlling polymorphism is critical. An undesired or unstable polymorph can emerge during manufacturing or storage, potentially altering the drug's efficacy and safety profile.[14][15]
-
Likelihood for this Molecule: Given the presence of flexible groups and multiple hydrogen bonding sites, this compound has a high propensity for polymorphism. Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs.[3] It is essential to characterize the solid form obtained from any new process using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.
Section 3: In-Depth Troubleshooting Guides
Problem 1: No Crystals Form Upon Cooling
-
Plausible Causes:
-
Insufficient Supersaturation: The most common reason. Too much solvent was used, and the solution is not supersaturated at the lower temperature.[5]
-
Inhibition of Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.
-
Impurity Effects: Certain impurities can act as crystallization inhibitors.
-
-
Systematic Solutions:
-
Confirm Supersaturation: Dip a glass rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms, the solution is supersaturated and needs nucleation. If not, you must reduce the solvent volume.[16]
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Repeat until crystals form upon cooling.[16]
-
Induce Nucleation (in order of preference):
-
Seeding: Add a single, tiny crystal of the pure compound ("seed crystal") to the supersaturated solution. This provides a perfect template for growth.[16]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. Microscopic glass fragments provide nucleation sites.
-
Ultra-Low Temperature Cooling: Place the flask in a dry ice/acetone bath for a short period to induce nucleation, then allow it to warm slowly to the intended crystallization temperature.
-
-
Problem 2: Poor Crystal Quality (Aggregates, Dendrites, Inclusions)
-
Plausible Causes:
-
Excessively Rapid Cooling: The primary cause of poor crystal morphology.[16]
-
High Level of Impurity: Impurities can be incorporated into the crystal lattice, causing defects and poor habits.[12]
-
Agitation/Disturbance: Physical disturbances during the growth phase can cause secondary nucleation, leading to a large number of small, inter-grown crystals.[17]
-
-
Systematic Solutions:
-
Optimize the Cooling Profile: The single most effective solution. Slow, linear cooling is ideal. Avoid placing a hot flask directly into an ice bath. Let it cool undisturbed on the bench first.
-
Perform a Hot Filtration: If insoluble impurities are present, filter the hot, saturated solution through a pre-warmed funnel with filter paper to remove them before cooling.[9]
-
Minimize Disturbances: Once the solution is set to cool, leave it in a vibration-free location. Resist the urge to check on it frequently.[17]
-
Consider Recrystallization: If the purity is low, a second crystallization of the isolated material will often yield significantly better crystals as the impurity load is reduced.
-
Section 4: Standardized Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., isopropanol) in portions while stirring and gently heating (e.g., on a hot plate). Add just enough solvent to completely dissolve the solid at a temperature near the solvent's boiling point.[9]
-
Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration to remove insoluble impurities.
-
Controlled Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed on the benchtop. Crystal formation should begin as the solution cools.[11]
-
Maturation: Once the solution has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add a miscible "poor" solvent (anti-solvent), such as water or heptane, dropwise.
-
Induce Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cooling & Growth: Cover the vessel and allow it to stand undisturbed at room temperature or in a refrigerator. The slow diffusion and temperature change will promote the growth of high-quality crystals.
-
Isolation & Drying: Follow steps 6-8 from Protocol 1.
Section 5: Visualization & Workflows
Diagram 1: General Crystallization Optimization Workflow
Caption: A systematic workflow for developing a robust crystallization process.
Diagram 2: Troubleshooting Decision Tree for Crystallization Failure
Caption: A decision tree for troubleshooting common crystallization failures.
Section 6: References
-
Method for crystallising carboxylic acid . Google Patents (CA2343012A1).
-
Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior . National Center for Biotechnology Information (PMC). [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications . National Center for Biotechnology Information (PMC). [Link]
-
Guide for crystallization . University of Fribourg. [https://www.unifr.ch/chem/files/docs/ crystallography/guide-for-crystallization.pdf]([Link] crystallography/guide-for-crystallization.pdf)
-
3.6F: Troubleshooting . Chemistry LibreTexts. [Link]
-
SOP: CRYSTALLIZATION . UCT Science. [Link]
-
Tips & Tricks: Recrystallization . University of Rochester Department of Chemistry. [Link]
-
Problems with Recrystallisations . University of York Chemistry Teaching Labs. [Link]
-
Recrystallization of Benzoic Acid . NMSU Department of Chemistry and Biochemistry. [Link]
-
How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? . CrystEngComm (RSC Publishing). [Link]
-
Crystal Polymorphism in Pharmaceutical Science . ResearchGate. [Link]
-
Intermolecular Interactions of Organic Fluorine Seen in Perspective . Crystal Growth & Design (ACS Publications). [Link]
-
(PDF) Solvent design for crystallization of carboxylic acids . ResearchGate. [Link]
-
The Recrystallization of Impure Benzoic Acid Lab . YouTube. [Link]
-
Fluorine in Crystal Engineering – The Little Atom That Could . ResearchGate. [Link]
-
Chemistry Crystallization . sathee jee. [Link]
-
Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid . Google Patents (CN101020628A).
-
The influence of fluorine terminal group and flexible spacers on properties of the liquid crystal dimers . Taylor & Francis Online. [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents . ResearchGate. [Link]
-
Polymorphism of pharmaceuticals . Oxford Academic. [Link]
-
Purification of benzoic acid by melt crystallization . ResearchGate. [Link]
-
2.2.4.2B: Purification of Product Mixtures . Chemistry LibreTexts. [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS . Jagiellonian Centre of Innovation. [Link]
-
Benzoic acid . Wikipedia. [Link]
-
Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing . Crystal Growth & Design (ACS Publications). [Link]
-
Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization . PubMed. [Link]
-
Solubility of Benzoic Acid in Organic Solvents . Scribd. [Link]
Sources
- 1. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. m.youtube.com [m.youtube.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 13. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. unifr.ch [unifr.ch]
Validation & Comparative
A Comparative Guide to the Validation of a Bioactivity Assay for Novel Kinase Inhibitors: A Case Study with 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid-Based Compounds
Introduction: The Critical Path of Kinase Inhibitor Validation
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various cancers. Benzoic acid derivatives, due to their versatile chemical scaffold, are a promising source of such inhibitors.[1] This guide focuses on a hypothetical, yet representative, compound, 3-Fluoro-4-(2-methoxyethoxy)benzoic acid , to illustrate the critical process of validating a bioactivity assay. The structural similarity of this compound to known kinase inhibitors suggests its potential as an anticancer agent.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth, experience-driven comparison of various assay methodologies for characterizing the bioactivity of novel kinase inhibitors. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Our discussion will be grounded in authoritative scientific principles and supported by comprehensive references.
Conceptual Framework: Selecting the Primary Biological Target and Assay
Given that structurally related benzoic acid derivatives have shown activity against kinases such as Bcr-Abl and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), we will focus our validation efforts on a relevant and well-characterized kinase.[4][5] For the purpose of this guide, we will select the Bcr-Abl kinase , a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML), as our primary target.[5][6]
Our primary proposed bioactivity assay is a biochemical Fluorescence Polarization (FP) assay . This choice is predicated on its high-throughput capability, sensitivity, and direct measurement of inhibitor binding to the kinase domain, making it an excellent choice for initial screening and validation.[7][8]
Primary Bioactivity Assay: Fluorescence Polarization (FP) for Bcr-Abl Inhibition
The FP assay is a powerful in-solution technique for monitoring molecular binding events. It relies on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, such as a protein kinase, the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light. A test compound that inhibits the binding of the tracer to the kinase will cause a decrease in the fluorescence polarization signal.
Diagram 1: Workflow of the Fluorescence Polarization (FP) Assay
Caption: Workflow of the Fluorescence Polarization Assay.
Detailed Step-by-Step Protocol for the FP Assay
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant Bcr-Abl kinase in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of a suitable fluorescent tracer (e.g., a fluorescently labeled ATP-competitive inhibitor) in assay buffer.
-
Prepare a serial dilution of the test compound, this compound, in 100% DMSO, and then dilute into assay buffer to create a 4X solution. Also, prepare positive (e.g., Imatinib) and negative (DMSO vehicle) controls.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the 4X test compound or control solutions to the appropriate wells.
-
Add 10 µL of the 2X Bcr-Abl kinase solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the 2X fluorescent tracer solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
The raw data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the kinase.
-
Validation of the FP Assay
A robust assay validation is crucial to ensure the reliability and reproducibility of the results.[9][10] The following parameters must be assessed:
-
Z'-factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Signal-to-Background (S/B) Ratio: A high S/B ratio indicates a robust assay with a clear distinction between the positive and negative signals.
-
IC₅₀ Reproducibility: The IC₅₀ values for control inhibitors should be consistent across multiple experiments.
-
DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to dissolve the test compounds.[8]
Comparative Analysis of Alternative Bioactivity Assays
While the FP assay is an excellent primary screening tool, a comprehensive understanding of a compound's bioactivity requires orthogonal validation using different assay formats. Below, we compare the FP assay with two alternative methods: a cell-based assay and a biophysical technique.
Alternative Assay 1: Cell-Based Phospho-CrkL Assay
This assay measures the functional consequence of Bcr-Abl inhibition within a cellular context. CrkL is a prominent downstream substrate of Bcr-Abl, and its phosphorylation status is a reliable indicator of Bcr-Abl kinase activity.
Diagram 2: Signaling Pathway of Bcr-Abl and Inhibition
Caption: Bcr-Abl signaling and point of inhibition.
Methodology: A human CML cell line (e.g., K562) that endogenously expresses Bcr-Abl is treated with varying concentrations of the test compound. Following treatment, cell lysates are prepared and the levels of phosphorylated CrkL (p-CrkL) are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
Advantages over FP Assay:
-
Higher Biological Relevance: Measures the compound's activity in a cellular environment, accounting for factors like cell permeability and metabolism.[9]
-
Functional Readout: Provides information on the downstream functional consequences of kinase inhibition.
Disadvantages:
-
Lower Throughput: More complex and time-consuming than the FP assay.
-
Potential for Off-Target Effects: A decrease in p-CrkL could be due to inhibition of other kinases in the signaling pathway.
Alternative Assay 2: Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[11][12][13]
Methodology: A solution of the test compound is titrated into a solution containing the Bcr-Abl kinase in the sample cell of a calorimeter. The heat released or absorbed during binding is measured, and the data is used to determine the thermodynamic parameters of the interaction.
Advantages over FP Assay:
-
Label-Free: Does not require modification of the compound or protein with fluorescent labels, which can sometimes interfere with binding.
-
Rich Thermodynamic Data: Provides a comprehensive understanding of the binding mechanism.
-
Gold Standard for Binding Affinity: Considered one of the most accurate methods for determining binding affinity.[13]
Disadvantages:
-
Low Throughput: Not suitable for high-throughput screening.
-
Higher Sample Consumption: Requires larger quantities of both protein and compound.
Data Presentation and Comparison
To objectively compare the performance of this compound with known Bcr-Abl inhibitors, the experimental data should be summarized in a clear and concise format.
Table 1: Comparative Bioactivity Data for Bcr-Abl Inhibitors
| Compound | FP Assay IC₅₀ (nM) | Cell-Based p-CrkL IC₅₀ (nM) | ITC Kᴅ (nM) |
| This compound | 55 | 150 | 45 |
| Imatinib (Positive Control) | 250 | 300 | 200 |
| Dasatinib (Positive Control) | 1.5 | 5 | 1.0 |
| Inactive Analog (Negative Control) | >10,000 | >10,000 | No Binding |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Recommendations
The validation of a bioactivity assay is a multi-faceted process that requires a strategic combination of different methodologies. For the initial characterization of a novel kinase inhibitor like this compound, the Fluorescence Polarization assay offers an excellent balance of throughput, sensitivity, and direct measurement of binding.
However, to build a comprehensive and trustworthy profile of the compound, it is imperative to supplement the primary biochemical data with results from orthogonal assays. A cell-based assay , such as the p-CrkL assay, provides crucial information on the compound's efficacy in a more biologically relevant context. Furthermore, a biophysical method like Isothermal Titration Calorimetry can provide a definitive and label-free measurement of the binding affinity and thermodynamics, which is invaluable for lead optimization.
By employing this multi-pronged approach, researchers can confidently validate the bioactivity of their compounds and make informed decisions in the drug discovery pipeline.
References
-
Seetho, K., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Seetho, K., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]
-
Gassner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Abdu, S., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. PubMed Central. [Link]
-
Mayo Clinic Laboratories. (n.d.). BAKDM - Overview: BCR/ABL1, Tyrosine Kinase Inhibitor Resistance, Kinase Domain Mutation Screen, Sanger Sequencing, Varies. Mayo Clinic Laboratories. [Link]
-
Bixby, D., & Talpaz, M. (2009). Seeking the second-generation Bcr-Abl inhibitors. Blood. [Link]
-
Soverini, S., et al. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? PubMed Central. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Wilson, M. B., & Kreeger, F. W. (2018). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. NIH. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Kleman, A. F., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. NIH. [Link]
-
Gomathinayagam, S., et al. (2005). A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance. PubMed Central. [Link]
-
BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Rauh, D., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). INDIGO Biosciences. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Malvern Panalytical. (2024). Measuring binding kinetics with isothermal titration calorimetry. YouTube. [Link]
Sources
- 1. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAKDM - Overview: BCR/ABL1, Tyrosine Kinase Inhibitor Resistance, Kinase Domain Mutation Screen, Sanger Sequencing, Varies [mayocliniclabs.com]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inits.at [inits.at]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Benchmarking Novel 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid Derivatives Against Known Kinase Inhibitors
Introduction: The Rationale for Targeting c-Met, ALK, and ROS1 with a Novel Scaffold
In the landscape of precision oncology, the receptor tyrosine kinases (RTKs) c-Met, anaplastic lymphoma kinase (ALK), and ROS1 represent critical therapeutic targets, particularly in non-small cell lung cancer (NSCLC) and other solid tumors.[1][2][3][4][5] Aberrant activation of these kinases, through mechanisms such as gene amplification, mutations, or chromosomal rearrangements, can drive tumor proliferation, survival, and metastasis.[3][4][6][7][8] The clinical success of multi-targeted tyrosine kinase inhibitors (TKIs) like Crizotinib and Cabozantinib has validated this approach, yet the emergence of resistance necessitates the development of novel chemical entities with improved potency, selectivity, and pharmacological properties.[1]
The 3-fluoro-4-(2-methoxyethoxy)benzoic acid scaffold is a promising starting point for the development of new kinase inhibitors. The fluorinated benzoic acid core is a well-established pharmacophore in numerous approved drugs, where the fluorine atom can enhance binding affinity and metabolic stability. The 2-methoxyethoxy side chain offers a vector for chemical modification to optimize potency and selectivity against our target kinases. This guide provides a comprehensive framework for the synthesis and rigorous preclinical benchmarking of a hypothetical series of amide derivatives based on this novel scaffold. We will detail the necessary experimental workflows to compare their performance against established drugs, Crizotinib and Cabozantinib, thereby providing a clear rationale for their advancement in the drug discovery pipeline.
Proposed Synthesis of Novel Derivatives
The journey from a promising chemical scaffold to a viable drug candidate begins with a robust and flexible synthetic strategy. Here, we outline a plausible three-step synthesis to generate a library of this compound amide derivatives for subsequent biological evaluation.
Step 1: Synthesis of the Core Scaffold
The initial step involves the synthesis of the core this compound. This can be achieved through a Williamson ether synthesis starting from a commercially available precursor, 3-fluoro-4-hydroxybenzoic acid.[9] To prevent unwanted side reactions, the carboxylic acid is first protected as a methyl ester.[10]
Step 2: Etherification
The protected methyl 4-fluoro-3-hydroxybenzoate is then subjected to etherification with 2-bromoethyl methyl ether in the presence of a suitable base, such as potassium carbonate, to yield methyl 3-fluoro-4-(2-methoxyethoxy)benzoate.
Step 3: Amide Coupling
Finally, the methyl ester is hydrolyzed back to the carboxylic acid, which is then coupled with a diverse panel of anilines using standard amide bond formation conditions (e.g., HATU or EDC/HOBt) to generate the final library of test compounds.[11][12]
Caption: Proposed synthetic workflow for the generation of this compound amide derivatives.
Benchmarking Against Known Drugs: A Multi-tiered Approach
A rigorous and systematic evaluation is paramount to understanding the potential of our novel compounds. The following sections detail the experimental protocols for a head-to-head comparison with Crizotinib and Cabozantinib.
In Vitro Kinase Inhibition Assays
The initial and most critical assessment is the direct measurement of a compound's ability to inhibit the enzymatic activity of the target kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced.[13][14][15][16]
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, and substrate solution as recommended by the manufacturer (Promega). Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase (e.g., c-Met, ALK, ROS1, or VEGFR2) and the test compound at various concentrations.
-
Initiation of Reaction: Add 5 µL of ATP and substrate solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[14]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using graphing software.
Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ platform.
Comparative Kinase Selectivity Profile
The following table presents the reported IC50 values for our benchmark drugs, Crizotinib and Cabozantinib, against our primary targets and other relevant kinases to establish a baseline for selectivity.
| Kinase | Crizotinib IC50 (nM) | Cabozantinib IC50 (nM) |
| c-Met | 4 | 1.3 |
| ALK | 20 | >1000 |
| ROS1 | 1.7 | >1000 |
| VEGFR2 | Not Potent | 0.035 |
| RET | Not Potent | 5.2 |
Note: Data compiled from various sources. Actual values may vary depending on assay conditions.
Cellular Potency and Viability Assays
Demonstrating that a compound can inhibit its target in a complex cellular environment and induce cancer cell death is a crucial next step. We will utilize cancer cell lines with known dependencies on our target kinases.
-
c-Met driven: MKN-45 (gastric cancer)
-
ALK-rearranged: H3122 (NSCLC)
-
ROS1-rearranged: HCC78 (NSCLC)
The CellTiter-Glo® Luminescent Cell Viability Assay will be used to measure the number of viable cells in culture based on the quantification of ATP.[17][18]
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and benchmark drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the cellular viability assay using the CellTiter-Glo® platform.
Target Engagement and Downstream Signaling Analysis
To confirm that our novel compounds are hitting their intended targets and modulating the relevant signaling pathways, we will perform Western blot analysis to assess the phosphorylation status of key proteins.
-
c-Met Pathway: Upon activation by its ligand, HGF, c-Met autophosphorylates and activates downstream pathways including PI3K/Akt and RAS/MAPK, promoting cell survival and proliferation.[3][8][19][20]
-
ALK/ROS1 Pathways: As with c-Met, the fusion proteins of ALK and ROS1 lead to constitutive kinase activity, activating similar downstream effectors like PI3K/Akt, MAPK, and JAK/STAT.[4][6][21][22][23]
Caption: Simplified signaling pathways of c-Met, ALK, and ROS1.
-
Cell Treatment and Lysis: Plate cells and treat with the test compounds at their GI50 concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[24]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[25]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Met (Tyr1234/1235), total Met, p-Akt (Ser473), total Akt, p-Erk1/2 (Thr202/Tyr204), total Erk, and a loading control (e.g., GAPDH or β-actin).[26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of novel this compound derivatives as potential kinase inhibitors. By systematically benchmarking their performance against established drugs like Crizotinib and Cabozantinib through in vitro kinase assays, cellular viability studies, and downstream signaling analysis, researchers can make informed decisions about which compounds warrant further investigation.
Successful candidates from this initial screen would then proceed to more advanced preclinical studies, including pharmacokinetic profiling, in vivo efficacy in xenograft models, and toxicity assessments. The ultimate goal is to identify a lead compound with a superior therapeutic window and a clear path towards clinical development for the treatment of c-Met, ALK, or ROS1-driven cancers.
References
Sources
- 1. Targeting ROS1 Rearrangements in Non–Small Cell Lung Cancer: Current Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress of non-small-cell lung cancer with ROS1 rearrangement [frontiersin.org]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evolving Therapeutic Landscape of ROS1-Positive Non-Small Cell Lung Cancer: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Assessment of Anaplastic Lymphoma Kinase in Localized and Metastatic Prostate Cancer Reveals Targetable Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ireland.promega.com]
- 18. promega.com [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Multifaceted Roles of ALK Family Receptors and Augmentor Ligands in Health and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 25. bosterbio.com [bosterbio.com]
- 26. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 27. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Synthetic Routes to 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid: A Guide for Researchers
Introduction
3-Fluoro-4-(2-methoxyethoxy)benzoic acid is a key building block in contemporary drug discovery and development, finding application in the synthesis of a variety of pharmacologically active molecules. The strategic incorporation of the fluoro and methoxyethoxy moieties can significantly influence a compound's metabolic stability, pharmacokinetic profile, and target binding affinity. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in the pharmaceutical and life sciences sectors.
This guide provides a detailed, head-to-head comparison of two distinct synthetic pathways to this compound. Each route is presented with a comprehensive experimental protocol, a discussion of the underlying chemical principles, and an in-depth analysis of its advantages and disadvantages. This comparative study aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.
Route 1: Williamson Ether Synthesis from 3-Fluoro-4-hydroxybenzoic Acid
This classical and reliable route commences with the commercially available 3-fluoro-4-hydroxybenzoic acid. The synthesis proceeds through a three-step sequence involving protection of the carboxylic acid, etherification of the phenolic hydroxyl group, and subsequent deprotection.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols for Route 1
Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic Acid
This initial step protects the carboxylic acid functionality as a methyl ester to prevent its interference in the subsequent base-mediated etherification.
-
Materials: 3-Fluoro-4-hydroxybenzoic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄), Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Saturated aqueous sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a round-bottom flask charged with 3-fluoro-4-hydroxybenzoic acid (1.0 eq), add anhydrous methanol (10-15 mL per gram of acid).
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford methyl 3-fluoro-4-hydroxybenzoate.
-
Step 2: Williamson Ether Synthesis
The protected intermediate undergoes a classic Williamson ether synthesis to introduce the 2-methoxyethoxy side chain. This reaction proceeds via an SN2 mechanism.[1][2]
-
Materials: Methyl 3-fluoro-4-hydroxybenzoate, 2-Methoxyethyl chloride or 2-methoxyethyl tosylate, Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) or carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-methoxyethyl chloride (1.2 eq) or 2-methoxyethyl tosylate (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
-
Step 3: Saponification of the Methyl Ester
The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.
-
Materials: Methyl 3-fluoro-4-(2-methoxyethoxy)benzoate, Methanol or Tetrahydrofuran (THF), Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of methanol or THF and water.
-
Add an aqueous solution of NaOH or LiOH (2.0 - 4.0 eq).[3]
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 1-4 hours, monitoring by TLC.[3]
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.[4]
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Causality and Self-Validation
The esterification in Step 1 is crucial as the acidic proton of the carboxylic acid would be deprotonated by the base in Step 2, preventing the desired O-alkylation of the phenol. The Williamson ether synthesis is a robust and well-established method for forming ethers. The use of a polar aprotic solvent like DMF accelerates the SN2 reaction. The final saponification is a standard and high-yielding method for ester hydrolysis. Each step can be monitored by TLC, allowing for clear determination of reaction completion and ensuring the integrity of the overall process.
Route 2: Nucleophilic Aromatic Substitution (SNAr) from 3,4-Difluorobenzoic Acid
This alternative route leverages the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring. Starting from 3,4-difluorobenzoic acid, the fluorine atom at the 4-position is selectively displaced by the nucleophile, 2-methoxyethanol. The electron-withdrawing carboxylic acid group activates the para-fluorine for nucleophilic attack.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocol for Route 2
This proposed one-pot synthesis is based on established principles of SNAr reactions on activated fluoroarenes.[5][6][7]
-
Materials: 3,4-Difluorobenzoic acid, 2-Methoxyethanol, Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK), Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), Hydrochloric acid (HCl).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methoxyethanol (1.5 eq) in anhydrous THF or DMF.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq) in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add 3,4-difluorobenzoic acid (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous solution to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
-
Causality and Self-Validation
The success of this route hinges on the regioselective displacement of the fluorine atom at the 4-position. The carboxylic acid group, being strongly electron-withdrawing, activates the para-position towards nucleophilic attack, making the F at C4 a better leaving group than the F at C3. The use of a strong, non-nucleophilic base is essential to deprotonate the 2-methoxyethanol to form the potent nucleophile required for the SNAr reaction. The reaction progress can be monitored by analytical techniques to ensure the desired product formation and consumption of the starting material.
Head-to-Head Comparison
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 3-Fluoro-4-hydroxybenzoic acid | 3,4-Difluorobenzoic acid |
| Number of Steps | 3 (Protection, Etherification, Deprotection) | 1 (One-Pot Synthesis) |
| Overall Yield | Moderate to High (typically 60-80%) | Potentially High (literature on similar reactions suggests >70%) |
| Scalability | Readily scalable, well-established procedures. | Potentially scalable, but may require careful control of exotherms, especially with NaH. |
| Reagent Safety | Thionyl chloride is corrosive and moisture-sensitive. Sodium hydride is highly flammable. | Sodium hydride is highly flammable and reacts violently with water.[8][9] |
| Atom Economy | Lower due to the use of protecting groups. | Higher as it is a more direct conversion. |
| Purification | Requires purification after each step. | Potentially simpler workup and purification. |
| Robustness | Very reliable and well-documented for a wide range of substrates. | Highly dependent on the specific reactivity of the substrate and nucleophile. |
Senior Application Scientist's Recommendation
Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific requirements of the research or development project.
Route 1 (Williamson Ether Synthesis) is the more established and arguably more reliable approach. Its stepwise nature allows for the isolation and characterization of intermediates, which can be advantageous for process control and troubleshooting, particularly during scale-up. This route is recommended for researchers who prioritize reliability and have access to the necessary starting materials and reagents. The procedures are well-documented in the literature for analogous transformations, providing a high degree of confidence in its successful implementation.
Route 2 (Nucleophilic Aromatic Substitution) offers a more elegant and atom-economical solution. Its one-pot nature reduces the number of synthetic steps, potentially leading to higher overall yields and reduced waste. This route is particularly attractive for its efficiency and would be the preferred method for large-scale production, provided that the reaction conditions are optimized and safety protocols for handling reagents like sodium hydride are strictly adhered to. Researchers with expertise in SNAr chemistry and a focus on green chemistry principles may find this route highly appealing.
Ultimately, for initial lab-scale synthesis and proof-of-concept studies, Route 1 provides a lower-risk and more predictable path. For process optimization and larger-scale manufacturing where efficiency and cost are paramount, a thorough investigation and optimization of Route 2 is highly recommended.
References
-
Nucleophilic Aromatic Substitution (SNAr) is a classical reaction with well-known reactivity toward electron-poor fluoroarenes. However, electron-neutral and electron-rich fluoro(hetero)arenes are considerably underrepresented. Herein, we present a method for the nucleophilic defluorination of unactivated fluoroarenes enabled by cation radical-accelerated nucleophilic aromatic substitution. The use of organic photoredox catalysis renders this method operationally simple under mild conditions and is amenable to various nucleophile classes, including azoles, amines, and carboxylic acids.
-
Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem.
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate.
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Vapourtec.
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.
-
3,4-Difluorobenzoic acid synthesis. ChemicalBook.
-
4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid. Smolecule.
-
3-Fluoro-4-(trifluoromethyl)benzoic acid. Ossila.
-
3-Fluoro-4-hydroxybenzoic acid. Sigma-Aldrich.
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Publications.
-
4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.
-
Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
-
Help I accidentally added sodium hydride to my palladium coupling reaction! Reddit.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry.
-
9.5: Williamson ether synthesis. Chemistry LibreTexts.
-
Hydride as a Leaving Group in Nucleophilic Aromatic Substitution. ChemRxiv.
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information.
-
p-FLUOROBENZOIC ACID. Organic Syntheses.
-
Methyl 4-Fluoro-3-hydroxybenzoate. Tokyo Chemical Industry Co., Ltd.
-
SNAr Solvents and Reagents. WordPress.com.
-
Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University.
-
Discovery of electrophilic degraders that exploit SNAr chemistry. National Center for Biotechnology Information.
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Ether Linkage: A Comparative Guide to the Pharmacokinetic Profiles of Ethoxy- and Methoxyethoxy-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, the pharmacokinetic profile of a candidate molecule is a critical determinant of its therapeutic success. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is profoundly influenced by its chemical structure. Even subtle modifications can lead to significant alterations in bioavailability, efficacy, and safety. This guide offers an in-depth comparison of the pharmacokinetic profiles of two closely related classes of compounds: ethoxy- and methoxyethoxy-substituted benzoic acids.
As a Senior Application Scientist, this analysis is grounded in established principles of drug metabolism and pharmacokinetics, drawing upon available data for structurally related compounds to provide a predictive and comparative framework. While direct head-to-head studies are limited, this guide will elucidate the expected differences in their ADME profiles based on their distinct ether substitutions, supported by established experimental methodologies.
The Decisive Role of Ether Substitution in Pharmacokinetics
The introduction of an ether linkage, such as an ethoxy (-OCH2CH3) or a methoxyethoxy (-OCH2CH2OCH3) group, to a benzoic acid scaffold significantly impacts its physicochemical properties, which in turn governs its pharmacokinetic behavior. These substitutions can modulate lipophilicity, polarity, and susceptibility to metabolic enzymes, thereby influencing how the molecule is absorbed, where it distributes in the body, how it is metabolized, and the route and rate of its elimination.
Comparative Analysis of ADME Profiles
The following sections dissect the anticipated pharmacokinetic differences between ethoxy- and methoxyethoxy-substituted benzoic acids, providing a rationale based on their structural nuances.
Absorption
The absorption of orally administered drugs is largely dependent on their ability to permeate the gastrointestinal membrane. This is influenced by factors such as lipophilicity (logP) and aqueous solubility.
-
Ethoxy-substituted Benzoic Acids: The ethoxy group is a relatively small and moderately lipophilic substituent. It is expected to increase the lipophilicity of the parent benzoic acid, potentially enhancing its passive diffusion across the gut wall.
-
Methoxyethoxy-substituted Benzoic Acids: The methoxyethoxy group is larger and more polar than the ethoxy group due to the additional ether oxygen. This increased polarity may lead to lower lipophilicity compared to its ethoxy counterpart. Consequently, a methoxyethoxy-substituted benzoic acid might exhibit slightly lower passive permeability. However, the presence of the ether oxygens could also make it a substrate for certain uptake transporters, potentially compensating for the reduced passive absorption.
A comparative analysis of physicochemical properties of related compounds, such as 4-methoxybenzoic acid and benzoic acid, demonstrates that the addition of a methoxy group can decrease aqueous solubility.[1] While benzoic acid is slightly more acidic than 4-methoxybenzoic acid, the electron-donating nature of the ether groups in both ethoxy and methoxyethoxy substituents would likely decrease the acidity of the carboxylic group compared to unsubstituted benzoic acid.[1][2]
Distribution
Once absorbed, a drug's distribution is primarily governed by its binding to plasma proteins and its ability to penetrate tissues. For acidic drugs like benzoic acid derivatives, binding to plasma albumin is a key determinant of the unbound fraction, which is the pharmacologically active portion.[3][4][5][6]
-
Plasma Protein Binding: Both ethoxy- and methoxyethoxy-substituted benzoic acids are expected to bind to plasma albumin.[4][5] The extent of binding is generally correlated with lipophilicity.[3] Therefore, the more lipophilic ethoxy derivative may exhibit a higher degree of plasma protein binding compared to the more polar methoxyethoxy derivative. A higher degree of plasma protein binding can lead to a lower volume of distribution and a longer plasma half-life, as the bound drug acts as a reservoir.[4]
The interaction between 4-hydroxybenzoic acid and human serum albumin (HSA) has been studied, indicating that such derivatives do interact with plasma proteins.[7] The biological activities of compounds are highly dependent on their interaction with proteins in the blood plasma.[7]
Metabolism: The Key Point of Divergence
Metabolism is where the most significant differences between these two classes of compounds are anticipated. The ether linkages are susceptible to cleavage by cytochrome P450 (CYP) enzymes in the liver.
-
Ethoxy-substituted Benzoic Acids: The primary metabolic pathway for an ethoxy group is O-deethylation, which involves the enzymatic removal of the ethyl group to form a hydroxylated benzoic acid derivative. This process is analogous to the well-documented O-deethylation of compounds like 7-ethoxycoumarin.[8] The resulting hydroxylated metabolite can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion.
-
Methoxyethoxy-substituted Benzoic Acids: The metabolism of the methoxyethoxy group is expected to be more complex. A crucial insight comes from studies on bis(2-methoxyethyl) ether, which is metabolized to (2-methoxyethoxy)acetic acid.[9] This suggests that the terminal ether bond of the methoxyethoxy substituent on a benzoic acid is likely to be cleaved, leading to the formation of a methoxyacetic acid derivative and a hydroxylated benzoic acid. Methoxyacetic acid is a known testicular toxicant, a factor that would require careful consideration in any drug development program.[9] The initial cleavage could be followed by further metabolism of both fragments.
The in vitro metabolic stability of a compound is a key parameter measured by its half-life (t1/2) and intrinsic clearance (Clint) in systems like human liver microsomes (HLMs).[10] Structural modifications can significantly impact metabolic stability; for instance, blocking a site of metabolism can lead to higher metabolic stability and lower in vivo clearance.[11]
Predicted Metabolic Pathways
Caption: Predicted primary metabolic pathways for ethoxy- and methoxyethoxy-substituted benzoic acids.
Excretion
The final step in the pharmacokinetic journey is excretion, which is highly dependent on the physicochemical properties of the parent drug and its metabolites. Benzoic acid and its metabolites are primarily eliminated through renal excretion.[12][13]
-
Ethoxy-substituted Benzoic Acids: The metabolites, particularly the polar glucuronide and sulfate conjugates of the hydroxylated benzoic acid, are expected to be efficiently cleared by the kidneys.
-
Methoxyethoxy-substituted Benzoic Acids: The excretion profile is likely to be more complex, involving the elimination of the hydroxylated benzoic acid conjugates as well as metabolites of (2-methoxyethoxy)acetic acid. The renal clearance of these various metabolites will contribute to the overall elimination rate.
For benzoic acid itself, renal excretion is the primary route of elimination, with over 80% of an administered dose recovered in the urine within 24 hours in some species.[12] The parent compound can be excreted unchanged, but the majority is typically metabolized prior to excretion.[12][14]
Experimental Protocols for Pharmacokinetic Profiling
To empirically determine and compare the pharmacokinetic profiles of these compounds, a series of well-established in vitro and in vivo assays are essential. These studies should be conducted in compliance with Good Laboratory Practices (GLP) as required by regulatory agencies like the FDA.[15][16][17]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an initial assessment of the metabolic lability of the compounds.
Objective: To determine the in vitro half-life and intrinsic clearance of the test compounds in human liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-warmed microsome mixture to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated based on the t1/2 and the protein concentration in the incubation.
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the extent to which the compounds bind to plasma proteins.
Objective: To determine the percentage of the test compound bound to plasma proteins.
Methodology:
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane.
-
Sample Preparation: Add plasma to one chamber and a buffer solution containing the test compound to the other chamber.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow for equilibrium to be reached.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of bound drug using the concentrations in the plasma and buffer chambers at equilibrium.
In Vivo Pharmacokinetic Study in Rodents
This study provides a comprehensive in vivo ADME profile of the compounds.
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and bioavailability) of the test compounds after oral and intravenous administration.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer the test compound to two groups of animals: one group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and at various times post-dose up to 24 or 48 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Analyze the plasma samples to determine the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software to perform non-compartmental or compartmental analysis of the plasma concentration-time data to determine the pharmacokinetic parameters.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.
Regulatory bodies like the FDA and international guidelines such as those from the OECD provide frameworks for conducting such preclinical studies.[15][17][18][19][20]
Summary of Predicted Pharmacokinetic Profiles
The table below summarizes the anticipated differences in the pharmacokinetic profiles of ethoxy- and methoxyethoxy-substituted benzoic acids based on their structural characteristics.
| Pharmacokinetic Parameter | Ethoxy-substituted Benzoic Acid | Methoxyethoxy-substituted Benzoic Acid | Rationale |
| Absorption | Potentially higher passive permeability | Potentially lower passive permeability | Higher lipophilicity of the ethoxy group. |
| Distribution (Plasma Protein Binding) | Likely higher | Likely lower | Higher lipophilicity of the ethoxy derivative. |
| Metabolism | O-deethylation to a hydroxylated metabolite | Cleavage of the ether linkage to form a hydroxylated metabolite and (2-methoxyethoxy)acetic acid | Different enzymatic pathways for the two ether substituents. |
| Metabolic Stability | Dependent on CYP450 activity for O-deethylation | Potentially lower stability due to multiple cleavage sites | More complex structure of the methoxyethoxy group. |
| Excretion | Primarily as conjugated metabolites of the hydroxylated benzoic acid | Excretion of multiple metabolites, including those of (2-methoxyethoxy)acetic acid | More complex metabolic profile leads to a more diverse excretion profile. |
Conclusion and Future Directions
The choice between an ethoxy and a methoxyethoxy substitution on a benzoic acid scaffold can have profound implications for the resulting compound's pharmacokinetic profile. The ethoxy group is expected to confer greater lipophilicity, potentially leading to better absorption and higher plasma protein binding, with a relatively straightforward metabolic pathway of O-deethylation. In contrast, the methoxyethoxy group, being more polar, may result in lower passive absorption and plasma protein binding. Its metabolism is predicted to be more complex, involving ether bond cleavage that could generate multiple metabolites, including the potentially toxic methoxyacetic acid.
For drug development professionals, these predicted differences are crucial considerations. The seemingly minor change from an ethoxy to a methoxyethoxy group necessitates a thorough and distinct preclinical development plan. Future experimental work should focus on direct comparative in vitro and in vivo studies to validate these predictions and to fully characterize the ADME profiles of these two classes of compounds. Such data will be invaluable for making informed decisions in the lead optimization process and for ultimately selecting candidates with the most favorable pharmacokinetic properties for clinical development.
References
-
Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PubMed. [Link]
-
Quantitative structure--plasma protein binding relationships of acidic drugs. PubMed. [Link]
-
Safety Guidelines. ICH. [Link]
-
Plasma Protein Binding (PPB) of Drugs.... YouTube. [Link]
-
Step 2: Preclinical Research. FDA. [Link]
-
Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC - NIH. [Link]
-
Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. PubMed. [Link]
-
Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. NIH. [Link]
-
In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop. PubMed. [Link]
-
Benzoic Acid. PubChem. [Link]
-
Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PubMed Central. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Towards Metabolic Organic Radical Contrast Agents (mORCAs) for Magnetic Resonance Imaging. PMC - PubMed Central. [Link]
-
Plasma protein binding. Wikipedia. [Link]
-
Physicochemistry and Binding. Admescope. [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 4 : Health Effects. OECD. [Link]
-
Metabolism and elimination scheme for benzoic acid and a variety of its... ResearchGate. [Link]
-
A familiar ring to it: biosynthesis of plant benzoic acids. PubMed. [Link]
-
The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]
-
FDA Requirements for Preclinical Studies. Karger. [Link]
-
Cellular accumulation and antioxidant activity of acetoxymethoxycarbonyl pyrrolidine nitroxides. PMC - NIH. [Link]
-
Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers. [Link]
-
4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid ([11C]methoxy-repaglinide): a potential beta-cell imaging agent. PubMed. [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. [Link]
-
Clinical relevance of drug binding to plasma proteins. ResearchGate. [Link]
-
Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
-
Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). PubMed. [Link]
-
Chapter 12. Binding of Drugs to Biological Material. PharmacyLibrary. [Link]
-
Biotransformation of tribenoside into benzoic acid in man. PubMed. [Link]
-
Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid?. Quora. [Link]
-
The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. PubMed. [Link]
-
OECD Test Guideline 425. National Toxicology Program. [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]
-
Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. PubMed. [Link]
-
Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CARCINOGENICITY STUDIES-CORRECTED TG 451. Fitoterapia Brasil. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Quantitative structure--plasma protein binding relationships of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]
- 11. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotransformation of tribenoside into benzoic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 18. onesearch.neu.edu [onesearch.neu.edu]
- 19. karger.com [karger.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Purity Analysis of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid: A Cross-Validation Approach
In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a molecule like 3-Fluoro-4-(2-methoxyethoxy)benzoic acid, a key building block in various synthetic pathways, rigorous purity assessment is not merely a quality control measure but a critical determinant of downstream success. This guide presents a cross-validation framework for the analytical techniques employed in determining the purity of this fluorinated benzoic acid derivative, offering researchers a robust strategy for ensuring data integrity and analytical method reliability.
Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] This is particularly crucial in regulated environments like the pharmaceutical industry to support regulatory compliance and ensure data integrity.[1][2] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[3]
This guide will delve into a multi-faceted approach, leveraging the strengths of orthogonal analytical techniques to build a comprehensive purity profile. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Differential Scanning Calorimetry (DSC) as a thermodynamic measure of absolute purity.
The Importance of Orthogonal Methods in Purity Determination
Relying on a single analytical technique for purity determination can be misleading. Impurities may co-elute with the main peak in chromatography, be invisible to a specific detector, or be non-volatile and thus missed by GC. An orthogonal approach, using techniques with different separation and detection principles, provides a more complete and trustworthy picture of a sample's purity. This cross-validation ensures the robustness and reproducibility of the analytical data, a cornerstone of Good Manufacturing Practices (GMP).[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the primary technique for the quantitative assessment of purity and the detection of trace impurities in non-volatile and thermally labile compounds like this compound.[5] Its high sensitivity and resolving power make it ideal for separating the target molecule from structurally similar impurities.[5]
Expert Insights on HPLC Method Development
The choice of a reversed-phase C18 column is a logical starting point for a benzoic acid derivative due to the molecule's aromaticity and moderate polarity.[6][7] The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution. The addition of an acid, like formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. UV detection is suitable for this compound due to the presence of the chromophoric benzene ring.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the purity of this compound and identify any related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) methanol-water, with the pH adjusted to 4.0 with formic acid.[8]
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by the area normalization method, assuming that all impurities have a similar response factor to the main component.
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for unambiguous structural confirmation and can also be used for quantitative purity assessment (qNMR).[5][9] ¹H and ¹³C NMR provide detailed information about the molecular structure, while ¹⁹F NMR is particularly useful for fluorinated compounds.
Expert Insights on NMR for Purity
For quantitative analysis, an internal standard with a known purity and concentration is used.[9] The purity of the analyte is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard. Benzoic acid itself can serve as a suitable internal standard for qNMR in many cases.[9] The choice of a deuterated solvent is critical to avoid signals that could overlap with the analyte's signals.[10]
Experimental Protocol: ¹H NMR for Purity Assessment
Objective: To confirm the structure and determine the purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard (e.g., maleic acid or dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate the relevant signals.
-
Purity Calculation: Calculate the molar purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[11][12] For this compound, GC-MS is particularly useful for detecting residual solvents from the synthesis process or volatile degradation products.
Expert Insights on GC-MS Analysis
Direct analysis of benzoic acids by GC can be challenging due to their polarity and potential for thermal degradation in the injector. Derivatization to form more volatile and thermally stable esters (e.g., trimethylsilyl esters) is a common strategy to overcome these issues.[12][13] The mass spectrometer provides definitive identification of the separated components based on their mass spectra.
Experimental Protocol: GC-MS for Volatile Impurities
Objective: To identify and quantify volatile impurities, including residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for polar analytes (e.g., DB-WAX or similar)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
Derivatization (if necessary): Add the derivatizing agent and heat the mixture to complete the reaction.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: e.g., start at 50°C, ramp to 250°C
-
Carrier gas: Helium
-
MS scan range: m/z 40-500
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify using an internal or external standard method.
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach to Purity
DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] For high-purity crystalline organic compounds, DSC can be used to determine the absolute purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[15][16][17]
Expert Insights on DSC for Purity
The DSC method is an absolute method and does not require a reference standard of the main component.[18] However, it is only applicable to crystalline substances that exhibit a sharp melting endotherm and do not decompose upon melting.[18] The presence of impurities broadens the melting peak and lowers the melting point.
Experimental Protocol: DSC Purity Analysis
Objective: To determine the absolute molar purity of the crystalline sample.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-3 mg) into an aluminum DSC pan and hermetically seal it.
-
DSC Conditions:
-
Temperature range: Heat from ambient to a temperature beyond the melting point.
-
Heating rate: A slow heating rate (e.g., 1-2 °C/min) is typically used to ensure thermal equilibrium.
-
Atmosphere: Inert atmosphere (e.g., nitrogen).
-
-
Analysis: Run the DSC experiment and record the heat flow as a function of temperature.
-
Purity Calculation: Use the software's purity determination program, which applies the van't Hoff equation to the melting endotherm.
Comparative Data Summary
The following table summarizes the expected performance of each technique in the purity analysis of this compound.
| Analytical Technique | Principle of Analysis | Information Provided | Typical Purity Indication | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Retention time of the main peak, presence and relative area % of impurity peaks. | >98% (typically determined by peak area normalization). | High sensitivity and resolution for separating complex mixtures; quantitative. | Requires method development; reference standards needed for absolute quantification. |
| ¹H qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Chemical shifts, peak integrals, and coupling constants for structural confirmation and quantification against an internal standard. | >99% (molar purity). | Provides structural information; absolute quantification with a certified internal standard. | Lower sensitivity than HPLC for trace impurities; requires a suitable internal standard. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Detection of ppm-level volatile impurities. | High sensitivity and specificity for volatile compounds; definitive identification through mass spectra. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| DSC | Measurement of heat flow into a sample as a function of temperature. | Melting point, heat of fusion, and calculation of molar purity based on melting point depression. | >99.5% (molar purity for highly pure, crystalline samples). | Absolute purity determination without the need for a reference standard of the analyte. | Only applicable to crystalline, thermally stable compounds; less sensitive to impurities that form solid solutions. |
Conclusion: A Synergistic Approach to Purity Validation
A comprehensive purity analysis of this compound necessitates a multi-faceted approach that leverages the orthogonal strengths of various analytical techniques.[5] High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative assessment of non-volatile impurities.[5] Concurrently, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation and an independent measure of molar purity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is essential for screening for volatile organic impurities, and Differential Scanning Calorimetry (DSC) offers a valuable thermodynamic assessment of absolute purity for crystalline materials.
By cross-validating the results from these techniques, researchers and drug development professionals can establish a high degree of confidence in the purity profile of this compound. This rigorous, evidence-based approach is fundamental to ensuring the quality, consistency, and safety of pharmaceutical materials.
References
- Vertex AI Search. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
- FDA. (2023). Q2(R2) Validation of Analytical Procedures.
- ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds.
- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- PubMed. (1995). Cross-validation of bioanalytical methods between laboratories.
- Unknown. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Quora. (2018). How can benzoic acid be tested for purity?.
- PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- BIPM. (2023). Octad of standards for qNMR purity measurements.
- ResearchGate. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High.
- Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
- Unknown. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (2021). Analytical Methods for Determination of Benzoic Acid and Their Applications.
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?.
- ResearchGate. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
- ResearchGate. (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Unknown. (n.d.). Preparation of benzoic acid of high purity.
- ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Unknown. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- NIH. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. fda.gov [fda.gov]
- 4. particle.dk [particle.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. appslab.thermofisher.com [appslab.thermofisher.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tainstruments.com [tainstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
